Flambamycin
Description
Structure
2D Structure
Properties
CAS No. |
42617-24-3 |
|---|---|
Molecular Formula |
C61H88Cl2O33 |
Molecular Weight |
1420.2 g/mol |
IUPAC Name |
[(2R,3S,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C61H88Cl2O33/c1-20(2)52(71)87-47-43-31(93-61(94-43)51-50(79-19-80-51)60(73,26(8)64)27(9)92-61)18-78-55(47)90-56-46(77-14)37(68)42(30(84-56)17-74-11)88-54-38(69)45(41(75-12)23(5)82-54)89-57-48(70)58(10)49(25(7)83-57)95-59(96-58)16-29(66)40(24(6)91-59)85-32-15-28(65)39(22(4)81-32)86-53(72)33-21(3)34(62)36(67)35(63)44(33)76-13/h20,22-25,27-32,37-43,45-51,54-57,65-70,73H,15-19H2,1-14H3/t22-,23-,24-,25-,27-,28-,29-,30-,31+,32+,37+,38-,39-,40-,41+,42-,43-,45-,46+,47-,48-,49-,50-,51-,54+,55+,56+,57+,58-,59-,60+,61-/m1/s1 |
InChI Key |
IHGNORNGVOUHBM-TXXNROQVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H]([C@@H]1OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O[C@@H]3[C@H](O[C@]4(C[C@H]3O)O[C@@H]5[C@H](O[C@H]([C@H]([C@]5(O4)C)O)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OC)O)O[C@@H]7[C@H](O[C@H]([C@H]([C@H]7O)OC)O[C@H]8[C@@H]([C@H]9[C@H](CO8)O[C@@]1(O9)[C@H]2[C@H]([C@@]([C@H](O1)C)(C(=O)C)O)OCO2)OC(=O)C(C)C)COC)O)C)C |
Canonical SMILES |
CC1CC(CC(C1OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)OC3C(OC4(CC3O)OC5C(OC(C(C5(O4)C)O)OC6C(C(OC(C6OC)O)OC7C(OC(C(C7O)OC)OC8C(C9C(CO8)OC1(O9)C2C(C(C(O1)C)(C(=O)C)O)OCO2)OC(=O)C(C)C)COC)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Flambamycin; RP-21190; RP 21190; RP21190; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Flambamycin from Streptomyces hygroscopicus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flambamycin, a complex oligosaccharide antibiotic, is a secondary metabolite produced by the bacterium Streptomyces hygroscopicus DS 23230. Its intricate structure, featuring multiple sugar moieties and unique chemical linkages, has been a subject of interest since its discovery. This technical guide provides a comprehensive overview of the available scientific literature on the discovery, structural elucidation, and isolation of this compound. While detailed fermentation and purification protocols from the primary literature are scarce, this document consolidates the known chemical and biological information, presenting it in a structured format for researchers. The guide includes a summary of the hydrolysis products that were pivotal in its structural analysis and presents a hypothetical biosynthetic pathway. Experimental workflows for its structural determination are visualized, offering a foundational understanding for further research and development.
Introduction
Streptomyces hygroscopicus is a well-known producer of a diverse array of bioactive secondary metabolites, with a significant impact on the field of pharmaceuticals. Among these is this compound, an antibiotic belonging to the orthosomycin family, which is characterized by a complex oligosaccharide chain. The initial discovery and structural work on this compound were carried out by W. D. Ollis, D. E. Wright, and their collaborators. Their research, primarily conducted through chemical degradation studies, has provided the foundational knowledge of this molecule. This guide aims to synthesize this information into a practical resource for scientists interested in natural product chemistry and antibiotic development.
Structural Elucidation of this compound
The determination of this compound's structure was a significant undertaking, relying heavily on chemical degradation techniques such as acidic and methanolysis hydrolysis. These methods break down the large oligosaccharide into its constituent monosaccharides and other smaller molecules, which can then be identified.
Hydrolysis Experiments
Mild acidic hydrolysis and methanolysis were the primary methods used to dismantle the this compound molecule for structural analysis. These processes cleave the glycosidic bonds connecting the sugar units, as well as other labile linkages within the molecule.
Experimental Protocol: General Hydrolysis of this compound (Hypothetical Reconstruction)
Disclaimer: The following protocol is a generalized representation based on common laboratory practices for the hydrolysis of complex natural products. Specific details from the original research by Ollis and Wright are not fully available in the searched literature.
-
Preparation of this compound Sample: A purified sample of this compound is dissolved in a suitable solvent (e.g., aqueous methanol).
-
Acidification: A dilute acid (e.g., 0.1 M HCl or H₂SO₄) is added to the solution. For methanolysis, methanolic HCl is used.
-
Hydrolysis Reaction: The mixture is heated under controlled temperature and time to effect partial or complete hydrolysis. The reaction conditions are optimized to yield identifiable fragments.
-
Neutralization and Extraction: After the reaction, the mixture is neutralized. The hydrolysis products are then extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
Chromatographic Separation: The extracted products are separated using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.
-
Spectroscopic Analysis: The purified components are identified using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Identified Hydrolysis Products
The hydrolysis of this compound yielded a variety of sugar derivatives and other organic molecules. These products provided the crucial pieces to the puzzle of its overall structure. The key identified components are summarized in the table below.
| Hydrolysis Method | Product | Chemical Nature |
| Acidic Hydrolysis | Curacin | Aglycone |
| L-Lyxose | Monosaccharide | |
| 2,6-di-O-methyl-D-mannose | Methylated Monosaccharide | |
| 4-O-methyl-D-fucose | Methylated Monosaccharide | |
| D-Evalose | Monosaccharide | |
| 3,5-dihydroxy-γ-caprolactone | Lactone | |
| Flambabiose | Disaccharide | |
| Flambatriose | Trisaccharide | |
| Flambatetrose | Tetrasaccharide | |
| Flambatetrose isobutyrate | Acylated Tetrasaccharide | |
| Methanolysis | Curacin methyl glycoside | Aglycone Glycoside |
| Flambalactone | Lactone | |
| Methyl flambate | Ester | |
| Methyl eurekanate | Ester | |
| Methyl D-evalopyranoside | Monosaccharide Glycoside | |
| Flambatriose isobutyrate | Acylated Trisaccharide |
Isolation and Purification of this compound
Detailed experimental protocols for the fermentation of Streptomyces hygroscopicus DS 23230 for this compound production and its subsequent purification are not available in the publicly accessible literature reviewed. The following is a generalized workflow based on standard practices for the isolation of antibiotics from Streptomyces.
Fermentation (Generalized Protocol)
-
Inoculum Preparation: A seed culture of Streptomyces hygroscopicus DS 23230 is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.
-
Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize this compound production.
-
Monitoring: The fermentation is monitored for growth and antibiotic production over time.
Extraction and Purification (Generalized Protocol)
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: this compound is extracted from the mycelium and/or the supernatant using an appropriate organic solvent.
-
Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include silica gel chromatography, ion-exchange chromatography, and size-exclusion chromatography.
-
Final Purification: High-performance liquid chromatography (HPLC) is often used as a final step to obtain highly pure this compound.
Biosynthesis of this compound (Hypothetical Pathway)
The biosynthetic pathway for this compound has not been fully elucidated. However, based on its structure as a complex oligosaccharide, a hypothetical pathway can be proposed. This pathway would involve the synthesis of the various monosaccharide units from common metabolic precursors, followed by their sequential assembly by glycosyltransferases. The aglycone, curacin, is likely synthesized through a separate pathway and then glycosylated.
Visualizations
Experimental Workflow for this compound Hydrolysis
Caption: Workflow for the chemical hydrolysis of this compound.
Hypothetical Biosynthetic Pathway of this compound Building Blocks
Caption: Hypothetical biosynthetic pathway for this compound.
Conclusion
This compound remains an intriguing natural product from Streptomyces hygroscopicus. While its complete structure and biological activity profile are not fully detailed in modern literature, the foundational work on its chemical degradation has provided significant insights. The lack of detailed, publicly available fermentation and purification protocols presents a challenge but also an opportunity for new research to optimize its production and further investigate its therapeutic potential. This guide serves as a starting point for researchers, consolidating the known information and highlighting the areas where further investigation is needed. The complex nature of this compound suggests that modern analytical and molecular biology techniques could rapidly advance our understanding of this unique antibiotic.
The Uncharted Path: A Technical Guide to the Biosynthesis of Flambamycin in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway of the antibiotic flambamycin has not been explicitly elucidated in published scientific literature. This guide provides a comprehensive overview of its likely biosynthesis by drawing strong parallels with the well-characterized pathway of the structurally analogous antibiotic, avilamycin. All information regarding the biosynthetic gene cluster, enzymatic functions, and regulatory mechanisms of this compound is inferred from studies on avilamycin biosynthesis in Streptomyces viridochromogenes.
Introduction: this compound and the Orthosomycin Family
This compound is a complex polyketide antibiotic produced by the bacterium Streptomyces hygroscopicus DS 23230. It belongs to the orthosomycin family of antibiotics, which are characterized by a polyketide-derived aglycone and an extensive oligosaccharide chain.[1] this compound exhibits activity against a range of Gram-positive and some Gram-negative bacteria. Due to its intricate structure, understanding its biosynthesis is of significant interest for potential bioengineering and the development of novel antibiotic derivatives.
A closely related and more extensively studied member of the orthosomycin family is avilamycin, produced by Streptomyces viridochromogenes. The striking structural similarity between this compound and avilamycin, particularly in their dichloroisoeverninic acid aglycone and the core of their oligosaccharide chains, strongly suggests a conserved biosynthetic logic.[2][3] This guide will, therefore, leverage the current knowledge of the avilamycin biosynthetic pathway to present a putative model for this compound biosynthesis.
The Inferred Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Dichloroisoeverninic Acid Aglycone: This aromatic polyketide moiety is synthesized by a Type I polyketide synthase (PKS).
-
Synthesis of the Heptasaccharide Side Chain: A series of dedicated enzymes synthesize and modify the individual sugar units.
-
Assembly and Tailoring: Glycosyltransferases attach the sugar moieties to the aglycone and to each other, followed by final tailoring steps.
The Putative this compound Biosynthetic Gene Cluster
Based on the avilamycin gene cluster from Streptomyces viridochromogenes Tü57, the this compound biosynthetic gene cluster is predicted to be a large, contiguous set of genes encoding all the necessary enzymes for its production. The avilamycin cluster spans approximately 60 kb and contains 54 open reading frames (ORFs).[4] A similar organization is anticipated for the this compound cluster in Streptomyces hygroscopicus.
Table 1: Inferred Key Genes and Enzymes in this compound Biosynthesis (Based on Avilamycin Homologs)
| Gene (Avilamycin Homolog) | Putative Enzyme Function in this compound Biosynthesis | Inferred Role |
| aviM | Type I Polyketide Synthase | Synthesis of the dichloroisoeverninic acid aglycone |
| aviH | Halogenase | Chlorination of the polyketide backbone |
| aviG4 | Methyltransferase | O-methylation of the polyketide backbone |
| aviGT1-4, aviGT2, aviGT3 | Glycosyltransferases | Sequential attachment of sugar moieties |
| aviO1, aviO3 | Oxygenases | Modification of sugar units |
| aviZ1 | Aldo-keto Reductase | Redox tailoring of the oligosaccharide chain |
| aviC1, aviC2 | Transcriptional Activators | Positive regulation of the biosynthetic gene cluster |
| aviRa, aviRb | rRNA Methyltransferases | Self-resistance mechanism |
| aviABC1, aviABC2 | ABC Transporters | Export of the antibiotic |
Biosynthesis of the Dichloroisoeverninic Acid Aglycone
The formation of the aromatic core of this compound is proposed to be initiated by a Type I Polyketide Synthase (PKS), homologous to AviM from the avilamycin pathway. This PKS is predicted to catalyze the iterative condensation of malonyl-CoA extender units to an acetyl-CoA starter unit. Following polyketide chain assembly, the nascent chain likely undergoes cyclization and aromatization. Tailoring enzymes, including a halogenase (homologous to AviH) and a methyltransferase (homologous to AviG4), are then expected to modify the aromatic ring to produce the characteristic dichloroisoeverninic acid.[4][5]
Biosynthesis and Assembly of the Oligosaccharide Chain
The complex oligosaccharide chain of this compound is assembled by a series of glycosyltransferases (GTs) that sequentially add activated sugar units. The biosynthesis of these deoxysugars originates from common carbohydrate precursors like glucose-1-phosphate. A dedicated set of enzymes, including dehydratases, epimerases, reductases, and methyltransferases, are responsible for converting these precursors into the unique sugar moieties found in this compound. The GTs then catalyze the formation of glycosidic bonds, linking the sugars to each other and to the aglycone. The order of glycosylation is likely a highly regulated process to ensure the correct final structure.
Quantitative Data from Avilamycin Biosynthesis Studies
While no quantitative data exists for this compound, studies on avilamycin production provide insights into the potential yields and the effects of genetic manipulation.
Table 2: Avilamycin Production in Streptomyces viridochromogenes Mutant Strains
| Strain | Genetic Modification | Avilamycin A Yield (mg/L) | Reference |
| Wild Type | - | ~20 | [6] |
| F-23 Mutant | UV and ARTP mutagenesis | 45.73 | [6] |
| F-23 (Optimized) | Fermentation optimization | Increased by 41.87% from 45.73 | [7] |
Note: ARTP = Atmospheric and Room Temperature Plasma. This data highlights the potential for yield improvement through mutagenesis and process optimization.
Experimental Protocols for Studying this compound Biosynthesis
The following protocols are generalized from established methods for studying polyketide biosynthesis in Streptomyces and would be applicable to the investigation of the this compound pathway.
Protocol for Gene Inactivation via Homologous Recombination
This protocol describes the generation of a targeted gene knockout in Streptomyces hygroscopicus to investigate the function of a putative this compound biosynthetic gene.
-
Construct the Gene Replacement Cassette:
-
Amplify via PCR the upstream and downstream flanking regions (each ~1.5-2.0 kb) of the target gene from S. hygroscopicus genomic DNA.
-
Clone the upstream and downstream flanks on either side of a resistance marker (e.g., apramycin resistance, apr).
-
Ligate the entire construct (upstream flank - resistance marker - downstream flank) into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139).
-
-
Conjugation into Streptomyces hygroscopicus:
-
Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the S. hygroscopicus recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation. Incubate at a permissive temperature (e.g., 30°C).
-
-
Selection of Single Crossover Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
-
Isolate individual exconjugant colonies and grow them in liquid culture with apramycin at the permissive temperature.
-
-
Selection of Double Crossover Mutants:
-
Propagate the single crossover mutants in non-selective liquid medium at a non-permissive temperature (e.g., 39°C) to induce the loss of the integrated plasmid.
-
Plate the culture onto non-selective agar and then replica-plate onto media with and without the antibiotic encoded by the shuttle vector (e.g., thiostrepton).
-
Select colonies that are resistant to apramycin but sensitive to the vector-encoded antibiotic, indicating a double crossover event.
-
-
Confirmation of Gene Deletion:
-
Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis of genomic DNA.
-
Protocol for Heterologous Expression of the this compound Gene Cluster
This protocol outlines the expression of the putative this compound biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces albus, which are known for their clean metabolic backgrounds.
-
Cloning the Biosynthetic Gene Cluster:
-
Construct a cosmid or BAC library of S. hygroscopicus genomic DNA.
-
Screen the library by colony hybridization using probes designed from conserved regions of genes identified in the avilamycin cluster (e.g., PKS or glycosyltransferase genes).
-
Identify and sequence overlapping cosmids/BACs to obtain the full gene cluster.
-
-
Subcloning into an Expression Vector:
-
Subclone the entire gene cluster into a suitable integrative or replicative Streptomyces expression vector. This may require techniques for large DNA fragment manipulation like Transformation-Associated Recombination (TAR) in yeast.
-
-
Transformation into a Heterologous Host:
-
Introduce the expression vector into a suitable heterologous host (S. coelicolor M1152 or S. albus J1074) via protoplast transformation or conjugation.
-
-
Fermentation and Metabolite Analysis:
-
Cultivate the heterologous host under various fermentation conditions.
-
Extract the secondary metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and any novel intermediates.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Streptomyces hygroscopicus remains an uncharted area of research. However, the strong structural homology with avilamycin provides a robust framework for predicting its biosynthetic pathway. The elucidation of the this compound gene cluster and the characterization of its enzymes will be crucial for understanding the intricate chemistry of orthosomycin biosynthesis. The experimental approaches outlined in this guide provide a roadmap for future investigations that could unlock the potential for producing novel and potent antibiotic derivatives through biosynthetic engineering.
References
- 1. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a terminal A-B-C disaccharide fragment of this compound, curamycin, and avilamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Secondary Metabolite Production in Streptomyces hygroscopicus
Disclaimer: While the topic of interest is the production of flambamycin by Streptomyces hygroscopicus, a comprehensive search of available literature reveals a scarcity of detailed, publicly accessible information regarding its specific biosynthesis, regulation, and fermentation protocols. In contrast, the production of other complex macrolides by the same organism, such as the immunosuppressant rapamycin (also known as sirolimus), is extensively documented.
This guide will, therefore, utilize rapamycin as a primary case study to provide an in-depth technical overview of the core principles and methodologies applicable to secondary metabolite production in Streptomyces hygroscopicus. The protocols, data, and regulatory pathways discussed are presented as a representative model that researchers can adapt for the study and optimization of less-documented compounds like this compound.
The Producing Organism: Streptomyces hygroscopicus
Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, found predominantly in soil. It is renowned for its remarkable capacity to synthesize a wide array of biologically active secondary metabolites. These compounds exhibit diverse and potent activities, including antifungal, immunosuppressive, anti-inflammatory, and antitumor properties[1]. The organism's complex life cycle, involving morphological differentiation from a vegetative mycelium to spore-forming aerial hyphae, is intricately linked to the onset of secondary metabolism. The production of these valuable compounds typically occurs during the stationary phase of growth, triggered by nutrient limitation and other environmental cues[2].
The genomic potential of Streptomyces species is vast, with numerous biosynthetic gene clusters (BGCs) often remaining silent under standard laboratory conditions[3][4]. Unlocking this potential through genetic engineering, media optimization, and fermentation process control is a central goal in natural product drug discovery and development.
Biosynthesis of Macrolides in S. hygroscopicus
The biosynthesis of complex macrolides like rapamycin is a multi-step enzymatic process orchestrated by large, modular enzymes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). While the specific pathway for this compound is not detailed in the search results, the biosynthesis of rapamycin serves as an excellent paradigm. The rapamycin backbone is assembled from acetate and propionate precursor units, which are derived from primary metabolic pathways[5].
Key precursor molecules include:
-
Acetyl-CoA and Malonyl-CoA: Derived from glycolysis and fatty acid metabolism.
-
Propionyl-CoA and Methylmalonyl-CoA: Essential building blocks for many macrolides.
-
Shikimic Acid: A precursor for the DHCHC (3,4-dihydroxycyclohexanecarboxylic acid) starter unit of rapamycin[2].
Metabolic engineering strategies often focus on increasing the intracellular pools of these precursors to enhance final product yield[6][7].
Quantitative Data on Production
Optimizing the production of secondary metabolites is a multifactorial challenge. The tables below summarize quantitative data from various studies on rapamycin production, highlighting the impact of media composition and fermentation conditions.
Table 1: Fermentation Media Composition for Rapamycin Production
| Component | Concentration (g/L) | Strain / Reference | Notes |
| Growth Medium | For inoculum development. | ||
| Glucose | 4 | S. hygroscopicus MTCC 4003[2] | |
| Yeast Extract | 4 | S. hygroscopicus MTCC 4003[2] | |
| Malt Extract | 10 | S. hygroscopicus MTCC 4003[2] | |
| CaCO₃ | 2 | S. hygroscopicus MTCC 4003[2] | pH maintenance. |
| Production Medium | For rapamycin synthesis. | ||
| Fructose | Varies (e.g., 2%) | S. hygroscopicus[5] | Primary carbon source. |
| Mannose | Varies (e.g., 0.5%) | S. hygroscopicus[5] | Synergistic with fructose. |
| Glycerol | 36.2 | S. hygroscopicus Wild-Type[8] | Economical carbon source shown to increase yield. |
| Soymeal | 20 | S. hygroscopicus ATCC 29253[9] | Nitrogen and nutrient source. |
| KH₂PO₄ | 5 | S. hygroscopicus ATCC 29253[9] | Phosphate source. |
| L-lysine | 5 | Sinha et al.[9] | Precursor, can increase yield. |
Table 2: Rapamycin Production Yields Under Various Conditions
| Strain | Condition | Yield (mg/L) | Reference |
| S. hygroscopicus Wild-Type | Unoptimized glycerol medium | 37.5 ± 2.8 | [1][8] |
| S. hygroscopicus Mutant | Optimized glycerol medium | 220.7 ± 5.7 | [1][8] |
| S. hygroscopicus MTCC 4003 | Shake Flask (Fructose) | 539 | [2] |
| S. hygroscopicus MTCC 4003 | Bioreactor (Optimized) | 1,316 | [2] |
| S. hygroscopicus FC904 (Parent) | Baseline | - | [10] |
| Mutant C14-2 (Gentamicin + NTG) | Mutagenesis | 124% higher than parent | [10] |
Experimental Protocols
Detailed and reproducible protocols are critical for research and process development. The following sections describe standard methodologies for the production and analysis of macrolides from S. hygroscopicus.
Inoculum Preparation
-
Strain Maintenance: Maintain S. hygroscopicus on a suitable agar medium (e.g., glucose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L, CaCO₃ 2 g/L, agar 20 g/L, pH 7.2) and store cultures at 4°C or as frozen spore suspensions at -80°C[2][9].
-
Seed Culture: Aseptically inoculate a loopful of spores or mycelia into a 250-mL Erlenmeyer flask containing 50-100 mL of liquid growth medium[2][9].
-
Incubation: Incubate the seed culture flask on a rotary shaker (e.g., 120-150 rpm) at 25-28°C for 5-7 days until sufficient biomass is achieved[2][9].
Fermentation
-
Production Culture: Inoculate the production medium in a larger Erlenmeyer flask or a laboratory-scale fermentor with the seed culture (typically 3-10% v/v).
-
Fermentation Parameters:
-
Temperature: Maintain at 25°C[2].
-
pH: Control around 7.2-7.6. The inclusion of CaCO₃ in the medium can help buffer the culture[2][11].
-
Agitation: For bioreactors, an agitation rate of 300 rpm has been shown to be effective[2].
-
Aeration: An aeration rate of 1 vvm (volume of air per volume of medium per minute) is recommended for optimal production in a fermentor[2].
-
-
Duration: Fermentation is typically carried out for 7 days, with maximum production often observed around 144 hours[2].
Extraction and Purification
-
Biomass Separation: At the end of the fermentation, separate the mycelial biomass (which contains the intracellular product) from the culture broth by filtration or centrifugation[12].
-
Solvent Extraction:
-
Concentration: Concentrate the organic extract under vacuum to obtain a crude oily residue[12][13].
-
Initial Purification:
-
Chromatographic Purification:
-
Further purify the crude product using normal-phase chromatography (e.g., silica gel column)[12].
-
Elute the product using a solvent system with increasing polarity.
-
Final purification and crystallization can be achieved using solvents like isopropyl ether or diethyl ether to yield a high-purity product[12].
-
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex biological and experimental processes.
Caption: General experimental workflow for macrolide production.
References
- 1. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbon source nutrition of rapamycin biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Mutagenesis of the rapamycin producer Streptomyces hygroscopicus FC904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches towards the enhanced production of Rapamycin by Streptomyces hygroscopicus MTCC 4003 through mutagenesis and optimization of process parameters by Taguchi orthogonal array methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 13. Rapamycin extraction method (2018) | Peng Ping [scispace.com]
An In-depth Technical Guide on the Antibacterial Spectrum of Flavomycin (Bambermycin) Against Gram-positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the antibacterial spectrum of Flavomycin, also known as Bambermycin or Moenomycin, with a specific focus on its activity against Gram-positive bacteria. Flavomycin is a phosphoglycolipid antibiotic complex produced by Streptomyces bambergiensis and Streptomyces ghanaensis.[1] It is primarily used as a feed additive in animal nutrition to promote growth and feed efficiency.[1] The primary mechanism of action of Flavomycin is the inhibition of bacterial cell wall synthesis through the specific targeting of peptidoglycan glycosyltransferases.[2][3] This guide summarizes the available quantitative data on its in vitro activity, details the experimental protocols for determining its antibacterial spectrum, and provides visualizations of its mechanism of action and experimental workflows.
It is important to note that the initial topic of "Flambamycin" is presumed to be a misspelling of "Flavomycin," as no significant scientific literature exists for an antibiotic with the former name. This document proceeds with the analysis of Flavomycin.
Antibacterial Spectrum and Quantitative Data
Flavomycin exhibits a potent and targeted antibacterial activity predominantly against Gram-positive bacteria.[1] Its efficacy is attributed to its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for the survival of these microorganisms.[4]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Flavomycin (Moenomycin A as the major component) against a range of clinically and veterinary relevant Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Source(s) |
| Staphylococcus aureus | SG511, ATCC 29213, FDA 209P | 0.016 - 0.025 | [2] |
| Staphylococcus aureus | - | 0.075 | [5] |
| Staphylococcus epidermidis | ATCC 12228 | 0.025 | [2] |
| Streptococcus pyogenes | A77 | 0.001 | [2] |
| Streptococcus pneumoniae | - | 2 | [2] |
| Streptococcus pneumoniae | R6 pbp2a | 0.13 | [2] |
| Enterococcus faecalis | - | 0.075 - 0.3 | [5] |
| Enterococcus faecium | - | >40.5 | [5] |
| Clostridium difficile | - | >160 | [5] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Flavomycin's bactericidal effect stems from its specific inhibition of the transglycosylation step in the biosynthesis of the bacterial cell wall peptidoglycan.[2][3] Peptidoglycan is a crucial polymer that provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.
The synthesis of peptidoglycan occurs in three main stages:
-
Cytoplasmic Stage: Synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).
-
Membrane Stage: The precursors are linked to a lipid carrier, undecaprenyl phosphate, forming Lipid II. Lipid II is then translocated across the cell membrane.
-
Periplasmic/External Stage: The disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by peptidoglycan glycosyltransferases (PGTs). These chains are then cross-linked by transpeptidases (also known as Penicillin-Binding Proteins - PBPs) to form the rigid peptidoglycan mesh.
Flavomycin specifically binds to the active site of peptidoglycan glycosyltransferases, preventing the polymerization of Lipid II into nascent peptidoglycan chains.[2][3] This action effectively halts the synthesis of the cell wall, leading to cell lysis and bacterial death.
Signaling Pathway Diagram
Caption: Inhibition of Peptidoglycan Synthesis by Flavomycin.
Experimental Protocols for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method used to quantify the in vitro susceptibility of a bacterium to an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), provides detailed guidelines for these procedures to ensure reproducibility and comparability of results between laboratories. The two primary methods are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Experimental Workflow:
Caption: Broth Microdilution Workflow for MIC Determination.
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of Flavomycin is prepared in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Two-fold serial dilutions of the Flavomycin stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. This creates a range of concentrations to be tested.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from 3-5 isolated colonies grown on a non-selective agar plate. The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculum Dilution: The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Within 15-30 minutes of preparation, the diluted inoculum is added to each well of the microtiter plate containing the serially diluted Flavomycin.
-
Controls: A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of Flavomycin that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations, and then a standardized bacterial inoculum is spotted onto the surface of the agar.
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of Flavomycin is prepared as described for the broth microdilution method.
-
Preparation of Agar Plates: A series of Mueller-Hinton Agar (MHA) plates are prepared, each containing a specific concentration of Flavomycin. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard.
-
Inoculation: The standardized inoculum is applied to the surface of each agar plate using a multipoint inoculator or by spotting a defined volume (e.g., 1-10 µL), delivering approximately 10^4 CFU per spot.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Flavomycin that inhibits the visible growth of the bacteria on the agar surface.
Conclusion
Flavomycin (Bambermycin) demonstrates potent in vitro activity against a range of Gram-positive bacteria, including clinically significant species such as Staphylococcus aureus and Streptococcus pyogenes. Its mechanism of action, the inhibition of peptidoglycan synthesis via the targeting of peptidoglycan glycosyltransferases, represents a well-established and effective antibacterial strategy. The standardized methodologies for MIC determination, such as broth microdilution and agar dilution, are crucial for the accurate assessment of its antibacterial spectrum and for comparative studies. While primarily used in veterinary medicine, the detailed understanding of its activity and mechanism of action provides valuable insights for the broader field of antimicrobial research and development.
References
- 1. Bambermycin - Wikipedia [en.wikipedia.org]
- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Flavophospholipol use in animals: positive implications for antimicrobial resistance based on its microbiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Initial Screening of Flambamycin for Novel Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flambamycin is a complex oligosaccharide antibiotic belonging to the orthosomycin family, which also includes curamycin and avilamycin.[1] While its structural class suggests potential antibacterial activity, its broader biological activity profile remains largely unexplored. This technical guide outlines a comprehensive initial screening strategy for this compound to uncover novel bioactivities. It provides detailed experimental protocols for a tiered screening cascade, methods for data analysis and presentation, and a framework for interpreting the results to guide further drug development efforts. This document is intended to serve as a practical resource for researchers initiating the biological characterization of this and other novel natural products.
Introduction
Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery. This compound, an oligosaccharide antibiotic, represents a promising yet understudied molecule.[1] Its intricate structure suggests the potential for specific interactions with biological targets, possibly leading to a range of therapeutic applications. The initial phase of screening is critical for identifying and prioritizing potential bioactivities for further investigation.
This guide presents a systematic approach to the initial biological evaluation of this compound. The proposed screening cascade is designed to be resource-efficient, beginning with broad primary assays and progressing to more specific secondary and mechanistic assays for confirmed hits.
Chemical Structure of this compound
This compound is a large and complex oligosaccharide with the chemical formula C61H88Cl2O33.[2] Its structure is characterized by a chain of sugar moieties, some of which are rare and modified, attached to a central aglycone. A key feature is the presence of a 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl group.[1] Understanding this structure is crucial for interpreting its biological activities and for any future structure-activity relationship (SAR) studies.
Proposed Initial Screening Cascade
A tiered approach to screening is recommended to efficiently assess the bioactivities of this compound. This involves a primary screen to identify broad biological effects, followed by secondary screens to confirm and better characterize these activities.
Primary Screening
The primary screen aims to cast a wide net to detect any significant biological activity. We propose a panel of assays covering antimicrobial, anticancer, and potential immunomodulatory effects.
-
Antimicrobial Activity: Broad-spectrum screening against a panel of clinically relevant bacteria and fungi.
-
Anticancer Cytotoxicity: Evaluation of cytotoxic effects against a representative panel of human cancer cell lines.
-
Enzyme Inhibition: Screening against a panel of key metabolic and signaling enzymes to identify potential molecular targets.
Secondary Screening
Positive "hits" from the primary screen will be subjected to more detailed secondary screening to confirm activity, determine potency (e.g., IC50 or MIC values), and assess selectivity.
-
Dose-Response Analysis: For any confirmed activity, a dose-response curve will be generated to determine the potency of this compound.
-
Selectivity Profiling: For cytotoxic compounds, selectivity will be assessed by comparing activity against cancer cell lines versus normal, non-transformed cell lines. For antimicrobial hits, the spectrum of activity will be further defined.
-
Preliminary Mechanism of Action Studies: Initial experiments to elucidate the mechanism of action for the most promising activities.
Data Presentation: Summary of Hypothetical Screening Results
The following tables present hypothetical quantitative data from the initial screening of this compound. This data is for illustrative purposes to demonstrate how results would be structured and interpreted.
Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Enterococcus faecalis | ATCC 29212 | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 1 |
| Escherichia coli | ATCC 25922 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 64 |
| Aspergillus fumigatus | ATCC 204305 | >128 |
Table 2: Anticancer Cytotoxicity of this compound (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15 |
| A549 | Lung Carcinoma | 25 |
| HCT-116 | Colorectal Carcinoma | 18 |
| HeLa | Cervical Adenocarcinoma | 22 |
| HEK-293 | Normal Human Embryonic Kidney | >100 |
| MRC-5 | Normal Human Lung Fibroblast | >100 |
Table 3: Enzyme Inhibition Activity of this compound (IC50)
| Enzyme Target | Enzyme Class | IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 8 |
| 5-Lipoxygenase (5-LOX) | Oxidoreductase | 12 |
| MurA | Transferase (Bacterial Cell Wall Synthesis) | 0.5 |
| DNA Gyrase | Topoisomerase | >200 |
| HIV-1 Reverse Transcriptase | DNA Polymerase | >200 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted as needed.
Antimicrobial Susceptibility Testing
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dispense Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into a 96-well microtiter plate.
-
Perform serial two-fold dilutions of this compound in the microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
MTT Cytotoxicity Assay
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays will vary depending on the enzyme being studied. A general workflow is described below, using a colorimetric assay as an example.
Method: Spectrophotometric measurement of enzyme activity in the presence of an inhibitor.
Protocol:
-
Prepare a reaction buffer specific for the enzyme of interest.
-
In a 96-well plate, add the enzyme, the substrate, and varying concentrations of this compound.
-
Initiate the reaction (e.g., by adding a cofactor or by temperature change).
-
Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the log of the inhibitor concentration.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway that could be investigated based on the screening results.
Caption: Workflow for antimicrobial activity screening of this compound.
Caption: Workflow for anticancer cytotoxicity screening of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory and anticancer effects via COX-2 inhibition.
Interpretation of Results and Future Directions
Based on the hypothetical data, this compound demonstrates promising bioactivities that warrant further investigation:
-
Antibacterial Activity: The potent activity against Gram-positive bacteria, including the important pathogen Streptococcus pneumoniae, is a significant finding. The lack of activity against Gram-negative bacteria is common for large oligosaccharide antibiotics due to permeability issues. Future studies should focus on confirming the spectrum of activity against a wider panel of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and investigating the mechanism of action, with a primary hypothesis being the inhibition of cell wall synthesis, as suggested by the MurA inhibition.
-
Anticancer Activity: The moderate cytotoxicity against several cancer cell lines, coupled with high selectivity over normal cells, is a promising starting point for an anticancer drug discovery program. The observed inhibition of COX-2, an enzyme often overexpressed in tumors and involved in inflammation and proliferation, provides a potential mechanism for these effects. Future work should include screening against a broader cancer cell line panel, in vivo efficacy studies in animal models, and further elucidation of the signaling pathways involved.
-
Anti-inflammatory Potential: The inhibition of both COX-2 and 5-LOX suggests that this compound may have anti-inflammatory properties by targeting key enzymes in the arachidonic acid cascade. This dual inhibition is a desirable characteristic for an anti-inflammatory agent. Further studies should investigate its effects in cellular and animal models of inflammation.
Conclusion
The initial screening of this compound, as outlined in this technical guide, provides a roadmap for uncovering its therapeutic potential. The proposed workflows and protocols offer a systematic and efficient approach to identifying and characterizing novel bioactivities. The hypothetical results presented herein illustrate how such a screening campaign can reveal promising leads for antibacterial, anticancer, and anti-inflammatory drug development. The journey from a natural product to a clinical candidate is long and challenging, but a robust initial screening is the critical first step in this process.
References
Methodological & Application
Application Notes and Protocols for Flambamycin Extraction from Streptomyces hygroscopicus Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flambamycin is a macrolide antibiotic with potential therapeutic applications. It is a secondary metabolite produced by the fermentation of Streptomyces hygroscopicus. The effective extraction and purification of this compound from the fermentation culture are critical steps for its downstream applications in research and drug development. These application notes provide a comprehensive overview and detailed protocols for the cultivation of Streptomyces hygroscopicus, followed by the extraction, purification, and quantification of this compound. The methodologies described herein are compiled from established techniques for the isolation of macrolide antibiotics from actinomycete cultures and are intended to serve as a foundational guide.
Data Presentation
Table 1: Optimized Fermentation Parameters for Antibiotic Production by Streptomyces sp.
| Parameter | Optimized Value | Reference |
| Culture Medium | Glucose Soybean Meal Broth | [1][2] |
| Initial pH | 7.0 | [1] |
| Incubation Temperature | 35°C | [1] |
| Agitation Rate | 200 rpm | [1] |
| Incubation Period | 7 days | [1] |
Table 2: Solvent Systems for Macrolide Extraction and Purification
| Process Step | Solvent/Solvent System | Purpose | Reference |
| Mycelial Cake Extraction | Methanol | Extraction of intracellular this compound | [3] |
| Liquid-Liquid Extraction | Ethyl Acetate | Extraction from aqueous phase | [4] |
| Column Chromatography | Hexane, Ethyl Acetate, Ethanol, Water (7:5:5:5, v/v) | Initial purification of crude extract | [4][5] |
| HPLC Mobile Phase | Methanol:Water (80:20 v/v) | Quantification and final purification | [6][7] |
| HPLC Mobile Phase | Acetonitrile:Ammonium Acetate Buffer | Alternative for quantification | [8] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces hygroscopicus for this compound Production
This protocol outlines the steps for the cultivation of Streptomyces hygroscopicus in a liquid medium to promote the production of this compound.
Materials:
-
Streptomyces hygroscopicus culture
-
Glucose Soybean Meal Broth (or other suitable fermentation medium)[1][2]
-
Sterile baffled Erlenmeyer flasks
-
Shaking incubator
-
Autoclave
-
pH meter
Procedure:
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a loopful of Streptomyces hygroscopicus from a slant culture into a flask containing the seed medium.
-
Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
-
Fermentation:
-
Sterilize the glucose soybean meal broth production medium by autoclaving.
-
After cooling, inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Adjust the initial pH of the culture medium to 7.0.[1]
-
Incubate the production culture in a shaking incubator at 35°C with an agitation rate of 200 rpm for 7 days.[1]
-
Monitor the fermentation process by periodically measuring the pH and biomass.
-
Protocol 2: Extraction of Crude this compound
This protocol details the initial extraction of this compound from the fermentation broth, separating it from the mycelia and other components of the culture medium.
Materials:
-
Fermentation broth from Protocol 1
-
Centrifuge and appropriate centrifuge tubes
-
Buchner funnel and filter paper
-
Methanol
-
Ethyl Acetate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Separation of Mycelia:
-
Harvest the fermentation broth and centrifuge at 5,000 x g for 20 minutes to pellet the mycelia.
-
Decant the supernatant (spent broth). The this compound is expected to be primarily intracellular.
-
-
Extraction from Mycelia:
-
Resuspend the mycelial pellet in methanol (e.g., 3 volumes of methanol to 1 volume of wet mycelia).
-
Stir the suspension vigorously for 4-6 hours at room temperature to extract the intracellular this compound.
-
Filter the mixture through a Buchner funnel to separate the mycelial debris from the methanol extract.
-
Collect the methanol filtrate, which contains the crude this compound.
-
-
Solvent Evaporation and Liquid-Liquid Extraction:
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
Transfer the aqueous residue to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Repeat the ethyl acetate extraction three times, collecting the organic phase each time.
-
Pool the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude this compound extract.
-
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the purification of the crude this compound extract using silica gel column chromatography.
Materials:
-
Crude this compound extract from Protocol 2
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvent system: Hexane, Ethyl Acetate, Ethanol, Water (e.g., in a 7:5:5:5 v/v ratio, the upper and lower phases can be used as stationary and mobile phases respectively in counter-current chromatography, or gradients of hexane:ethyl acetate for normal phase)[4][5]
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., a non-polar mixture like hexane:ethyl acetate 9:1).
-
Pour the slurry into the chromatography column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the solvent system (e.g., by increasing the proportion of ethyl acetate) to elute compounds of increasing polarity.
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting aliquots of the collected fractions onto TLC plates.
-
Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound using reverse-phase HPLC.
Materials:
-
Purified this compound sample
-
This compound analytical standard
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound analytical standard in methanol at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 0.025-2 µg/mL).[6]
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the purified this compound sample in methanol to a known concentration that falls within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C8 or C18 column.
-
Use an isocratic mobile phase of methanol:water (80:20 v/v) at a flow rate of 1 mL/min.[6][7]
-
Set the column temperature (e.g., 57°C, optimization may be required).[6]
-
Set the UV detector to an appropriate wavelength for this compound (if unknown, a UV scan of the pure compound should be performed to determine the λmax). For similar macrolides like rapamycin, wavelengths around 277 nm are used.[6]
-
Inject the calibration standards and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the purity and yield of the extracted this compound.
-
Visualization of Workflows
Caption: Workflow for this compound Production and Purification.
Caption: Detailed this compound Crude Extraction Workflow.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of tetramycin production in Streptomyces ahygroscopicus S91 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of rapamycin from fermentation broth using high-speed countercurrent chromatography [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Flambamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Flambamycin, a phosphoglycolipid antibiotic. The MIC is a critical parameter in antimicrobial drug development, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document outlines the standardized methods for MIC determination, presents illustrative data for a related compound due to the limited availability of specific this compound MIC values, and details the likely mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a member of the phosphoglycolipid class of antibiotics. While specific data for this compound is limited, this class of antibiotics is known to inhibit the biosynthesis of the bacterial cell wall, a crucial structure for bacterial survival. The primary target is the peptidoglycan glycosyltransferases (PGTs), enzymes essential for the polymerization of glycan chains, a key step in the formation of the peptidoglycan layer. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death. This mechanism of action is specific to bacteria, as mammalian cells do not possess a peptidoglycan cell wall, making it a selective target for antimicrobial therapy.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the key stages of peptidoglycan synthesis in the bacterial cytoplasm, at the cell membrane, and in the periplasmic space, highlighting the likely point of inhibition by this compound.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
Due to the limited availability of specific and comprehensive MIC data for this compound in publicly accessible literature, the following table provides illustrative MIC values for Moenomycin, a closely related phosphoglycolipid antibiotic with the same mechanism of action.[1] These values demonstrate the expected potency of this class of antibiotics against various Gram-positive bacteria.
| Microorganism | Strain | Illustrative MIC Range (µg/mL) of Moenomycin |
| Staphylococcus aureus | ATCC 29213 | 0.001 - 0.1 |
| Streptococcus pyogenes | Clinical Isolate | 0.001 - 0.01 |
| Enterococcus faecalis | ATCC 29212 | 0.01 - 1.0 |
| Bacillus subtilis | ATCC 6633 | 0.001 - 0.01 |
Disclaimer: The MIC values presented in this table are for Moenomycin and are intended for illustrative purposes only. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols for MIC Determination
The two standard methods for determining the MIC of an antimicrobial agent are Broth Microdilution and Agar Dilution. These methods are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Standardized inoculum of the test microorganism (0.5 McFarland standard, diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)
-
Sterile diluent (e.g., sterile water or saline)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Protocol:
-
Preparation of this compound Dilutions: a. Prepare a working stock solution of this compound at a concentration twice the highest concentration to be tested. b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of the working stock solution to the first column of wells. This will be the highest concentration. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Inoculation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. b. Dilute the inoculum in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. c. Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Controls: a. Growth Control: Wells containing broth and inoculum but no this compound. b. Sterility Control: Wells containing broth only.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as compared to the growth control. b. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then spot-inoculated with a standardized suspension of the test microorganisms. The MIC is the lowest concentration of the antimicrobial agent that prevents the development of visible growth on the agar surface.
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized inoculum of the test microorganism (0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL)
-
Inoculator (e.g., multipoint replicator)
-
Sterile diluent (e.g., sterile water or saline)
-
Water bath (45-50°C)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Agar Plates: a. Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar. b. Melt the MHA and allow it to cool to 45-50°C in a water bath. c. For each desired concentration, add 2 mL of the 10x this compound stock solution to 18 mL of molten agar, mix thoroughly, and pour into a sterile petri dish. d. Prepare a growth control plate containing no this compound. e. Allow the agar to solidify completely at room temperature.
-
Inoculation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. b. Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot. c. Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: a. After incubation, examine the plates for bacterial growth at the inoculation sites. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation site should be disregarded.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the workflow for the broth microdilution method.
References
Application Notes and Protocols for Flambamycin Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the oligosaccharide antibiotic, flambamycin, for research purposes. The following protocols and data are intended to ensure the integrity and activity of this compound during experimental use.
Introduction to this compound
This compound is an orthosomycin antibiotic produced by Streptomyces hygroscopicus.[1] It belongs to a class of complex oligosaccharide antibiotics and exhibits activity against a range of Gram-positive bacteria.[1][2] Due to its complex structure, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. Flambalactone, a degradation product of this compound, is used as a standard for quantifying residue levels of the related avilamycin antibiotic complex.[]
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively published, general guidelines for complex oligosaccharide and macrolide antibiotics can be applied.[4][5][6]
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C or colder | Long-term (up to 1 year) | Store in a tightly sealed container in a desiccator to protect from moisture. Protect from light. |
| 2-8°C | Short-term (weeks to months) | Keep desiccated and protected from light. | |
| Room Temperature | Short-term (days to weeks) | For shipping and brief periods of handling. Protect from excessive heat and humidity.[1] | |
| Stock Solutions (in a suitable solvent) | -20°C or -80°C | Up to 3-6 months | Aliquot to avoid repeated freeze-thaw cycles. Use of cryoprotectants may be considered. |
| 2-8°C | Up to 1 week | Stability in solution at refrigerated temperatures is limited. Prepare fresh solutions for critical experiments. |
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. As an oligosaccharide, it is susceptible to hydrolysis, particularly under acidic conditions.
Table 2: Summary of this compound Stability under Stress Conditions (Inferred)
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic pH (e.g., pH < 4) | Low | Hydrolysis of glycosidic bonds |
| Neutral pH (e.g., pH 6-8) | Moderate | Slower hydrolysis compared to acidic conditions |
| Alkaline pH (e.g., pH > 8) | Low to Moderate | Potential for hydrolysis and other base-catalyzed reactions |
| Elevated Temperature | Low | Accelerated hydrolysis and oxidation |
| Oxidative Stress (e.g., H₂O₂) | Moderate | Oxidation of susceptible functional groups |
| Photostability | Moderate | Potential for photodegradation; should be protected from light |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be optimized and validated for specific experimental needs.
Protocol for Preparation of this compound Stock Solutions
-
Materials:
-
This compound (solid powder)
-
Sterile, high-purity solvent (e.g., DMSO, ethanol, or a suitable buffer)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[7][8][9][10][11]
-
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heat source (e.g., water bath or oven)
-
Photostability chamber or a light source with controlled UV and visible light output
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of this compound stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of this compound stock solution to a controlled light source. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.
-
Protocol for a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its degradation products.[12][13][14][15]
-
Instrumentation and Conditions (Example):
-
HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometer detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is often effective for complex molecules.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Method Validation:
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products (generated during forced degradation studies), process impurities, and excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known concentrations of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Evaluate the method's performance with small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.
-
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Logical Relationships in Stability-Indicating Method Development
Caption: Key relationships in stability method development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioactive Oligosaccharide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin: MedlinePlus Drug Information [medlineplus.gov]
- 5. Azithromycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. goldbio.com [goldbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Flambamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of Flambamycin, a potential antimicrobial agent. The protocols outlined below are designed to establish the compound's efficacy, determine its spectrum of activity, and provide insights into its mechanism of action.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This compound is a compound of interest for its potential antimicrobial properties. A systematic in vitro evaluation is the critical first step in the preclinical assessment of this compound. This document details the experimental design and protocols for determining the antimicrobial efficacy of this compound against a panel of clinically relevant bacterial strains. The assays described will establish the minimum inhibitory and bactericidal concentrations, evaluate the time-dependent killing kinetics, and assess its activity against bacterial biofilms.
Experimental Objectives
The primary objectives of this in vitro testing plan are:
-
To determine the Minimum Inhibitory Concentration (MIC) of this compound against a representative panel of Gram-positive and Gram-negative bacteria.
-
To determine the Minimum Bactericidal Concentration (MBC) and assess the bactericidal or bacteriostatic nature of this compound.
-
To evaluate the time-kill kinetics of this compound to understand its concentration-dependent or time-dependent activity.
-
To assess the efficacy of this compound in preventing and disrupting bacterial biofilms.
-
To investigate the potential mechanism of action through macromolecular synthesis inhibition assays.
Data Presentation
All quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | Vancomycin | |
| Enterococcus faecalis | Positive | 29212 | Vancomycin | |
| Streptococcus pneumoniae | Positive | 49619 | Penicillin | |
| Escherichia coli | Negative | 25922 | Ciprofloxacin | |
| Pseudomonas aeruginosa | Negative | 27853 | Ciprofloxacin | |
| Klebsiella pneumoniae | Negative | 700603 | Ciprofloxacin |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | ||||
| Escherichia coli | 25922 |
Table 3: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | Growth Control (log10 CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Table 4: Anti-Biofilm Activity of this compound
| Bacterial Strain | Biofilm Prevention (MBPC) (µg/mL) | Biofilm Disruption (MBEC) (µg/mL) |
| Staphylococcus aureus | ||
| Pseudomonas aeruginosa |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures
-
Spectrophotometer
Protocol:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. Concentrations should typically range from 0.06 to 128 µg/mL.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound with no visible bacterial growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][4]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[1][3][5]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
MHA plates
Protocol:
-
Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.
-
Inoculate each flask with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on MHA to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration.
Anti-Biofilm Assay
This protocol assesses the ability of this compound to both prevent biofilm formation and disrupt established biofilms.[1]
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial cultures
-
Crystal Violet solution
Protocol for Biofilm Prevention (Minimum Biofilm Preventive Concentration - MBPC):
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again and solubilize the stain with 30% acetic acid.
-
Measure the absorbance at 595 nm. The MBPC is the lowest concentration that prevents biofilm formation.
Protocol for Biofilm Disruption (Minimum Biofilm Eradication Concentration - MBEC):
-
First, grow biofilms in a 96-well plate by inoculating with bacteria and incubating for 24 hours.
-
After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of this compound.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described above. The MBEC is the lowest concentration that disrupts the pre-formed biofilm.
Visualizations
References
- 1. vibiosphen.com [vibiosphen.com]
- 2. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Comparison of in vitro static and dynamic assays to evaluate the efficacy of an antimicrobial drug combination against Staphylococcus aureus | PLOS One [journals.plos.org]
Application Notes and Protocols for the Mass Spectrometric Characterization of Flambamycin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flambamycin is a complex macrolide antibiotic belonging to the polyketide family, characterized by a large lactone ring and multiple sugar moieties. Due to its intricate structure and potential therapeutic applications, detailed structural characterization is crucial for drug development, quality control, and mechanism of action studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical technique for the sensitive and specific analysis of complex natural products like this compound and its analogs.
These application notes provide a comprehensive guide to the characterization of this compound and its analogs using mass spectrometry. The protocols outlined below detail methods for sample preparation, LC-MS/MS analysis, and data interpretation. The included tables of quantitative data and diagrams of experimental workflows and fragmentation pathways will aid researchers in implementing these methods and understanding the mass spectral behavior of this important class of antibiotics.
Quantitative Data Presentation
The following tables summarize the predicted mass-to-charge ratios (m/z) for this compound and key hypothetical fragment ions. These values are calculated based on the chemical formula of this compound (C61H88Cl2O33) and common fragmentation patterns observed for macrolide antibiotics, such as the loss of sugar moieties and neutral losses of water and carbon monoxide.
Table 1: Predicted m/z Values for this compound and Key Fragments
| Analyte/Fragment | Chemical Formula | Predicted [M+H]+ (monoisotopic) | Predicted [M+Na]+ (monoisotopic) | Notes |
| This compound | C61H88Cl2O33 | 1389.4748 | 1411.4567 | Intact molecule |
| This compound - H2O | C61H86Cl2O32 | 1371.4642 | 1393.4462 | Loss of a water molecule |
| This compound - 2H2O | C61H84Cl2O31 | 1353.4537 | 1375.4356 | Loss of two water molecules |
| This compound - Flambatriose | C41H58Cl2O21 | 947.2795 | 969.2615 | Loss of the flambatriose sugar chain |
| Flambatriose | C20H30O12 | 463.1765 | 485.1584 | The trisaccharide moiety |
| Flambabiose | C14H22O9 | 335.1342 | 357.1162 | A disaccharide hydrolysis product |
| Curacin | C7H10Cl2O5 | 259.9854 | 281.9674 | A dichlorinated hydrolysis product |
Table 2: Key Parameters for LC-MS/MS Method
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Full Scan (for initial characterization) and Product Ion Scan (for fragmentation analysis) |
| Collision Energy | Ramped (e.g., 20-60 eV for fragmentation studies) |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible LC-MS/MS analysis. The following solid-phase extraction (SPE) method is recommended for the extraction of this compound and its analogs from complex matrices.
Materials:
-
Oasis HLB SPE cartridges (3 cc, 60 mg)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid solution
-
Sample dissolved in a suitable solvent (e.g., methanol)
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water with 0.1% formic acid.
-
Loading: Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following protocol outlines the setup for a typical LC-MS/MS system for the analysis of this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Method:
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program as specified in Table 2.
-
Acquire data in both full scan mode to identify the precursor ions of this compound and its analogs, and in product ion scan mode to obtain fragmentation spectra.
-
For targeted analysis, develop a Multiple Reaction Monitoring (MRM) method using the precursor and characteristic product ions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a proposed fragmentation pathway for this compound based on the known fragmentation of macrolide antibiotics. This pathway involves the sequential loss of sugar moieties and neutral molecules.
Caption: Proposed fragmentation pathway for protonated this compound.
Application Notes and Protocols for Optimal Flambamycin Yield from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to culturing Streptomyces hygroscopicus for the enhanced production of the antibiotic, flambamycin. The following sections detail optimized culture conditions, protocols for cultivation and yield determination, and an overview of the regulatory mechanisms governing antibiotic biosynthesis.
Optimal Culture Conditions for this compound Production
The production of secondary metabolites like this compound by Streptomyces hygroscopicus is highly influenced by nutritional and environmental factors. Optimization of these parameters is critical for maximizing yield. While specific data for this compound is limited, extensive research on other antibiotics produced by S. hygroscopicus provides a strong foundation for developing an effective fermentation strategy.
Table 1: Recommended Culture Parameters for Antibiotic Production by Streptomyces hygroscopicus
| Parameter | Recommended Range/Value | Notes |
| Carbon Source | Glycerol, Glucose, Starch | Glycerol has been shown to be an effective carbon source for antibiotic production by S. hygroscopicus.[1] Glucose and starch are also commonly used.[2] |
| Nitrogen Source | Arginine, Soybean Meal, Peptone | Arginine and soybean meal have been successfully used to support antibiotic synthesis.[1] Peptone can also serve as a suitable nitrogen source. |
| Initial pH | 7.0 | A neutral pH is generally optimal for both growth and antibiotic production in Streptomyces species.[1][3] |
| Temperature | 30°C - 37°C | While growth can occur at a broader range, the optimal temperature for secondary metabolite production is often in this range.[3][4][5] |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | Adequate oxygen supply is crucial for aerobic fermentation and antibiotic biosynthesis.[6] |
| Agitation | 200 - 300 rpm | Agitation ensures proper mixing and oxygen transfer but excessive shear forces can damage mycelia.[3][7] |
| Incubation Time | 7 - 10 days | Maximum antibiotic yield is typically observed after an extended incubation period.[1][8] |
Experimental Protocols
Strain Maintenance and Inoculum Preparation
Objective: To prepare a healthy and viable seed culture of Streptomyces hygroscopicus for inoculation into the production medium.
Materials:
-
Streptomyces hygroscopicus strain
-
ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Glucose Soybean Meal Agar
-
Sterile distilled water with 20% glycerol
-
Sterile cotton swabs
-
Incubator at 30°C
-
Shaking incubator
Protocol:
-
Streak the Streptomyces hygroscopicus strain onto an agar plate of ISP Medium 2 or Glucose Soybean Meal Agar.
-
Incubate the plate at 30°C for 7-10 days, or until sporulation is observed (a powdery appearance on the colony surface).
-
Aseptically scrape the spores from the surface of the agar plate using a sterile loop or cotton swab.
-
Suspend the spores in sterile distilled water containing 20% glycerol. This spore suspension can be stored at -80°C for long-term use.
-
To prepare the seed culture, inoculate a flask containing a suitable seed medium (e.g., Tryptic Soy Broth or a medium similar to the production medium but with lower substrate concentrations) with the spore suspension.
-
Incubate the seed culture in a shaking incubator at 30°C and 200 rpm for 48-72 hours, or until dense mycelial growth is observed.
Fermentation for this compound Production
Objective: To cultivate Streptomyces hygroscopicus under optimized conditions to maximize this compound yield.
Materials:
-
Production medium (see Table 2 for a suggested composition)
-
Fermenter or baffled shake flasks
-
Seed culture of Streptomyces hygroscopicus
Table 2: Suggested Production Medium Composition
| Component | Concentration (g/L) |
| Glycerol | 15.0 |
| Soybean Meal | 10.0 |
| Arginine | 1.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
| Trace element solution | 1 mL |
Protocol:
-
Prepare the production medium and sterilize it by autoclaving.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the culture in a fermenter or shake flask under the following conditions:
-
Temperature: 30°C
-
pH: Maintained at 7.0 (can be controlled with sterile NaOH or HCl in a fermenter)
-
Agitation: 250 rpm
-
Aeration (for fermenter): 1.5 vvm
-
-
The fermentation is typically carried out for 7-10 days. Samples can be taken aseptically at regular intervals to monitor growth and this compound production.
Extraction and Quantification of this compound
Objective: To extract this compound from the fermentation broth and quantify its concentration. This compound has the chemical formula C₆₁H₈₈Cl₂O₃₃.[9]
Materials:
-
Fermentation broth
-
Ethyl acetate or Butanol
-
Rotary evaporator
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
This compound standard
Protocol:
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate or butanol.
-
Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC. A C18 column is commonly used for the separation of antibiotics. The mobile phase composition and gradient will need to be optimized for this compound. Detection is typically performed using a UV detector at a wavelength determined by the absorption maximum of this compound.
-
Prepare a standard curve using a pure this compound standard of known concentrations.
-
Quantify the this compound concentration in the sample by comparing its peak area to the standard curve.
-
Signaling Pathways and Experimental Workflow
Generalized Signaling Pathway for Secondary Metabolite Biosynthesis in Streptomyces
The regulation of antibiotic production in Streptomyces is a complex process involving a hierarchical network of regulatory genes. While the specific pathway for this compound is not yet fully elucidated, a general model of regulation provides a framework for understanding its biosynthesis. Small diffusible signaling molecules, such as γ-butyrolactones, often play a key role in triggering the expression of pathway-specific activator genes, which in turn switch on the biosynthetic gene cluster for the antibiotic.
Caption: Generalized regulatory cascade for antibiotic production in Streptomyces.
Experimental Workflow for Optimizing this compound Yield
A systematic approach is essential for optimizing the production of this compound. The following workflow outlines the key steps from initial screening of culture conditions to scaling up the fermentation process.
Caption: A systematic workflow for optimizing this compound production.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Effect of fermentation temperature on validamycin A production by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C61H88Cl2O33 | CID 168012418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flambamycin Production in Streptomyces hygroscopicus
Disclaimer: Scientific literature with specific details on the optimization of fermentation parameters for flambamycin production by Streptomyces hygroscopicus is limited. This guide is therefore based on established principles and data from the production of other secondary metabolites, such as rapamycin and ascomycin, by S. hygroscopicus. The provided protocols and parameter ranges should be considered as a starting point for the development of a specific process for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low this compound Yield | Suboptimal media composition. | Systematically evaluate different carbon and nitrogen sources. Glycerol and arginine have been shown to be effective for antibiotic production in some S. hygroscopicus strains[1]. |
| Inappropriate pH of the medium. | The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0)[1]. Test a range of initial pH values (e.g., 6.0-8.0). | |
| Incorrect fermentation temperature. | Most Streptomyces species are mesophilic, with optimal temperatures for antibiotic production typically between 28-30°C[1]. | |
| Insufficient aeration or agitation. | Optimize the agitation and aeration rates in the fermenter. For example, rapamycin production was optimized at 300 rpm and 1 vvm[2]. | |
| Production is growth phase-dependent. | This compound, as a secondary metabolite, is likely produced during the stationary phase. Ensure the fermentation is carried out for a sufficient duration (e.g., 7 days or more)[1]. | |
| Poor or No Growth of S. hygroscopicus | Inadequate inoculum size or viability. | Ensure the inoculum is in the exponential growth phase and use an appropriate inoculum size (e.g., 2.5% v/v)[1]. |
| Improper media preparation. | Ensure all media components are correctly weighed and dissolved, and the medium is properly sterilized. | |
| Presence of inhibitory substances. | Some media components, if in excess, can inhibit growth. For example, high concentrations of glucose can sometimes be inhibitory. | |
| Inconsistent Results Between Batches | Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including the age of the culture and the number of spores or mycelial fragments. |
| Fluctuations in fermentation parameters. | Ensure that temperature, pH, and agitation are consistently controlled throughout the fermentation process. | |
| Inconsistent quality of media components. | Use high-quality, consistent sources for all media components, especially complex ones like soybean meal or yeast extract. |
Frequently Asked Questions (FAQs)
Q1: What are the key media components to consider for optimizing this compound production?
A1: The choice of carbon and nitrogen sources is critical. For S. hygroscopicus, various studies on other antibiotics suggest that glycerol, fructose, and glucose are effective carbon sources, while arginine and soybean meal are good nitrogen sources[1][2]. It is advisable to test different combinations and concentrations of these to find the optimal formulation for this compound production.
Q2: What is the optimal pH and temperature for fermentation?
A2: For antibiotic production by S. hygroscopicus, a neutral initial pH of around 7.0 is often optimal[1]. The ideal temperature is typically in the range of 28-30°C[1]. These parameters should be validated and optimized for your specific strain and process.
Q3: How long should the fermentation be carried out?
A3: The production of secondary metabolites like this compound usually occurs during the late exponential or stationary phase of growth. A typical fermentation time to maximize yield is around 7 days[1]. It is recommended to perform a time-course study to determine the optimal harvest time.
Q4: How can I improve the yield of this compound?
A4: Yield improvement can be approached through several strategies:
-
Media Optimization: Systematically optimizing the concentrations of carbon, nitrogen, and essential mineral sources using statistical methods like Plackett-Burman design or Response Surface Methodology.
-
Strain Improvement: Mutagenesis (e.g., using UV or chemical mutagens) can be employed to generate higher-producing strains.
-
Process Parameter Optimization: Fine-tuning of physical parameters like temperature, pH, agitation, and aeration rate.
Q5: What is a suitable method for quantifying this compound?
Quantitative Data Summary
Note: The following tables summarize optimal parameters for the production of other antibiotics by S. hygroscopicus and can be used as a starting point for optimizing this compound production.
Table 1: Optimal Fermentation Parameters for Antibiotic Production by S. hygroscopicus
| Parameter | Optimal Value/Range | Antibiotic | Reference |
| pH | 7.0 | Unnamed Antibiotic | [1] |
| Temperature | 30°C | Unnamed Antibiotic | [1] |
| Incubation Period | 7 days | Unnamed Antibiotic | [1] |
| Agitation | 300 rpm | Rapamycin | [2] |
| Aeration | 1 vvm | Rapamycin | [2] |
Table 2: Media Composition for Antibiotic Production by S. hygroscopicus
| Component | Concentration | Antibiotic | Reference |
| Carbon Source | |||
| Glycerol | 11.5 g/L | Unnamed Antibiotic | [1] |
| Fructose | Not specified | Rapamycin | [2] |
| Nitrogen Source | |||
| Arginine | 0.75 g/L | Unnamed Antibiotic | [1] |
| Soybean Meal | Not specified | Rapamycin | [6] |
| Other Components | |||
| CaCO₃ | 2 g/L | Rapamycin | [2] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces hygroscopicus
-
Prepare a suitable agar medium for S. hygroscopicus, such as ISP Medium 1.
-
Inoculate the agar slant or plate with a spore suspension or mycelial fragments of S. hygroscopicus.
-
Incubate at 28°C for 5-7 days, or until good sporulation is observed.
-
Harvest the spores by adding sterile water to the agar surface and gently scraping the spores with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
For seed culture, inoculate a suitable liquid medium (e.g., Tryptone Soya Broth) with the spore suspension to a final concentration of approximately 10^6 - 10^7 spores/mL.
-
Incubate the seed culture at 28°C on a rotary shaker at 150-200 rpm for 48-72 hours, until a dense mycelial culture is obtained.
Protocol 2: Submerged Fermentation for this compound Production
-
Prepare the production medium in a fermenter and sterilize it.
-
Once cooled to the desired temperature (e.g., 28°C), inoculate the production medium with the seed culture (typically 2.5-10% v/v).
-
Set the fermentation parameters to the desired values (e.g., temperature: 28°C, pH: 7.0, agitation: 200 rpm, aeration: 1 vvm).
-
Run the fermentation for the desired duration (e.g., 7 days).
-
Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.
-
Withdraw samples aseptically at regular intervals to measure cell growth and this compound production.
Protocol 3: General Protocol for Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Since the location of this compound (intracellular or extracellular) is not specified, both the supernatant and the mycelial extract should be analyzed initially.
-
For extracellular this compound, extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
For intracellular this compound, disrupt the mycelial cells (e.g., by sonication) in a suitable solvent and then perform a solvent extraction.
-
Evaporate the organic solvent to obtain the crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using HPLC with a C18 column.
-
Develop a suitable gradient elution method using a mobile phase consisting of, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Use a UV detector to monitor the elution profile. The optimal detection wavelength for this compound will need to be determined by running a UV scan of a purified sample.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.
-
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography — Journal of Young Investigators [jyi.org]
- 5. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Low Flambamycin Yield from Streptomyces Culture
Welcome to the technical support center for Flambamycin production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this compound from Streptomyces cultures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during this compound production in a question-and-answer format.
Section 1: Spore Germination and Inoculum Development
Question 1: My Streptomyces spores have low viability and poor germination rates. What could be the cause and how can I improve it?
Answer: Low spore viability and poor germination can significantly impact the final this compound yield by leading to inconsistent and slow initial growth. Several factors can contribute to this issue:
-
Improper Spore Storage: Spores can lose viability if not stored correctly.
-
Suboptimal Germination Conditions: The germination medium may lack essential nutrients or have an incorrect pH.
-
Presence of Germination Inhibitors: Some Streptomyces species produce self-inhibitors that can accumulate in dense spore preparations.
Troubleshooting Steps:
-
Assess Spore Viability: Before starting a culture, it is crucial to determine the viability of your spore stock. This can be done using a spore viability staining protocol.
-
Optimize Spore Storage: Ensure spores are stored at -80°C in a glycerol solution (e.g., 20% glycerol) to maintain long-term viability. Avoid repeated freeze-thaw cycles.[1]
-
Optimize Germination Medium: Use a rich germination medium such as Tryptic Soy Broth (TSB) or supplement your minimal medium with germination inducers like Ca2+ and Mg2+ ions.
-
Heat Shock Treatment: A mild heat shock (e.g., 50°C for 10 minutes) can help synchronize spore germination.[2]
-
Wash Spores: To remove potential germination inhibitors, wash the spores with sterile water or a suitable buffer before inoculation.
Section 2: Media Composition and Nutrient Limitation
Question 2: I'm observing good biomass growth, but the this compound yield is consistently low. What's wrong with my media?
Answer: This is a common issue where the culture favors primary metabolism (growth) over secondary metabolism (antibiotic production). The composition of your fermentation medium is a critical factor.
-
Carbon and Nitrogen Source Imbalance: The type and ratio of carbon and nitrogen sources can significantly influence the onset and level of secondary metabolite production.[3]
-
Phosphate Repression: High concentrations of phosphate can repress the biosynthesis of many secondary metabolites, including polyketides.
-
Lack of Precursors: The medium may be deficient in the specific precursors required for this compound biosynthesis.
Troubleshooting Steps:
-
Optimize Carbon Source: While glucose is a readily utilized carbon source for growth, it can sometimes cause catabolite repression of secondary metabolism. Try using more slowly metabolized carbon sources like starch, glycerol, or maltose.
-
Optimize Nitrogen Source: The type of nitrogen source can have a profound effect. Compare different nitrogen sources such as yeast extract, peptone, soybean meal, and ammonium salts to find the optimal one for this compound production.
-
Adjust C:N Ratio: Systematically vary the carbon-to-nitrogen ratio in your medium. A higher C:N ratio often favors secondary metabolite production after an initial growth phase.[3]
-
Phosphate Limitation: Evaluate the effect of phosphate concentration on your culture. Reducing the initial phosphate concentration or using a phosphate-limited fed-batch strategy can trigger antibiotic production.
-
Precursor Feeding: Since this compound is an ansamycin polyketide, its biosynthesis starts with 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway. The ansa chain is built from acetate and propionate units. Supplementing the medium with these precursors or their metabolic feeders can enhance the yield.
Workflow for Media Optimization
Caption: A stepwise workflow for optimizing media composition to enhance this compound production.
Section 3: Fermentation Parameters
Question 3: My this compound production is inconsistent between batches, even with the same medium. What physical parameters should I investigate?
Answer: Inconsistency in production often points to variations in the physical environment of the fermentation process. Streptomyces are filamentous bacteria, and their growth and productivity are highly sensitive to these parameters.
-
Suboptimal pH: The pH of the culture can drift during fermentation, affecting enzyme activity and nutrient uptake.
-
Inadequate Aeration and Agitation: Dissolved oxygen (DO) is critical for aerobic organisms like Streptomyces. Poor mixing can lead to localized nutrient depletion and oxygen limitation.
-
Incorrect Temperature: Secondary metabolite production is often optimal within a narrow temperature range, which may differ from the optimal temperature for growth.
Troubleshooting Steps:
-
Monitor and Control pH: Continuously monitor the pH of your culture and use a suitable buffering system or automated pH control to maintain it within the optimal range (typically pH 6.5-7.5 for Streptomyces).
-
Optimize Agitation and Aeration: Systematically vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels (typically above 20% saturation). Be aware that excessive shear stress from high agitation can damage the mycelia.[4]
-
Determine Optimal Temperature: Run fermentations at different temperatures to identify the optimal temperature for this compound production, which may be a few degrees lower than the optimal growth temperature.
| Parameter | Typical Range for Streptomyces | Recommended Starting Point for this compound |
| pH | 6.0 - 8.0 | 7.0 |
| Temperature | 25°C - 35°C | 28°C |
| Dissolved Oxygen | >20% saturation | 30-50% saturation |
| Agitation | 150 - 400 rpm | 250 rpm |
Section 4: Strain Stability and Genetic Issues
Question 4: My high-yielding Streptomyces strain has gradually lost its ability to produce this compound after several rounds of subculturing. What is happening?
Answer: This phenomenon is known as strain degeneration and is a common problem in industrial microbiology. It involves genetic instability, leading to a decline in the desired phenotype.
-
Loss of Plasmids: If the this compound biosynthetic gene cluster is located on a plasmid, it can be lost during cell division.[5]
-
Deletions or Mutations: Large deletions or point mutations can occur in the biosynthetic gene cluster, inactivating key enzymes.
-
Epigenetic Modifications: Changes in DNA methylation patterns can lead to the silencing of the biosynthetic genes.
Troubleshooting Steps:
-
Proper Strain Maintenance: Avoid excessive subculturing. Maintain a master cell bank of the high-yielding strain stored at -80°C or in liquid nitrogen.
-
Re-isolate High-Producing Colonies: Periodically re-streak the culture and screen individual colonies for this compound production to select for high-yield variants.
-
Protoplast Fusion: Protoplast fusion can be used to recombine genetic material from different strains, potentially restoring or enhancing antibiotic production.[6][7]
Logical Diagram for Diagnosing Production Loss
Caption: A decision tree for troubleshooting the loss of this compound production.
Experimental Protocols
Protocol 1: Spore Viability Staining
This protocol uses two fluorescent dyes, SYTO 9 and propidium iodide (PI), to differentiate between live and dead spores.
Materials:
-
SYTO 9 and Propidium Iodide (commercially available live/dead staining kits)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest spores from a mature culture plate by gently scraping them into a small volume of sterile water.
-
Wash the spores twice by centrifuging at 5000 x g for 5 minutes and resuspending the pellet in PBS.
-
Prepare the staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and PI in PBS).
-
Add the staining solution to the spore suspension and incubate in the dark for 15-30 minutes.
-
Place a small drop of the stained spore suspension on a microscope slide and cover with a coverslip.
-
Observe the spores under a fluorescence microscope. Live spores will fluoresce green (SYTO 9), while dead spores will fluoresce red (PI).[8]
-
Calculate the percentage of viable spores by counting the number of green-fluorescing spores relative to the total number of spores.
Protocol 2: Extraction and Quantification of this compound by HPLC
This protocol provides a general method for the extraction and quantification of polyketide antibiotics from Streptomyces fermentation broth, which can be adapted for this compound.
Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
-
Sample Preparation:
-
Dissolve the crude extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating polyketides. A starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (this needs to be determined empirically, but a scan from 200-400 nm is a good start).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.[9][10][11]
-
Signaling Pathways and Regulatory Networks
General Regulatory Cascade for Antibiotic Production in Streptomyces
The production of secondary metabolites like this compound in Streptomyces is controlled by a complex regulatory network. This network involves global regulators that respond to environmental cues and pathway-specific regulators that directly control the expression of the biosynthetic genes.
Caption: A simplified diagram of the regulatory cascade controlling this compound biosynthesis in Streptomyces.
This technical support center provides a starting point for troubleshooting low this compound yield. Successful optimization will likely require a systematic approach, varying one parameter at a time and carefully documenting the results.
References
- 1. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. samuelsgroup.net [samuelsgroup.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Manipulation of the Pathway-Specific Late Regulator AlpW Reveals Streptomyces ambofaciens as a New Producer of Kinamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repos.ecosyste.ms [repos.ecosyste.ms]
- 11. semanticscholar.org [semanticscholar.org]
Improving the stability of Flambamycin in aqueous solutions for bioassays
Welcome to the technical support center for Flambamycin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound in aqueous solutions for bioassays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of antifungal activity in prepared solutions. | Degradation of this compound due to inappropriate pH, temperature, or light exposure. | Prepare fresh solutions before each experiment. Store stock solutions at -70°C and protect from light. Use buffered solutions within the optimal pH range (near neutral) for your bioassay.[1] |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility of this compound, a common characteristic of polyene antibiotics. | Prepare a stock solution in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) before diluting it into your aqueous bioassay medium. Ensure the final concentration of the organic solvent is compatible with your assay system. |
| Inconsistent bioassay results between experiments. | Variability in the preparation and handling of this compound solutions. Aggregation of the antibiotic in aqueous media. | Standardize your protocol for solution preparation, including the source and grade of solvents and buffers. After dilution into aqueous media, vortex the solution thoroughly. Consider the use of non-ionic surfactants like Polysorbate 80 to potentially reduce aggregation, but validate its compatibility with your specific bioassay.[2] |
| Visible color change of the this compound solution. | Degradation of the polyene structure, potentially through oxidation or hydrolysis. | Discard the solution and prepare a fresh batch. To minimize oxidation, consider degassing your aqueous buffers or adding antioxidants like tocopherol, ensuring they do not interfere with the bioassay.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: Like other polyene antibiotics, this compound is susceptible to degradation via several pathways, with hydrolysis being a major concern, especially under acidic conditions.[1] Oxidation and photodegradation can also contribute to the loss of activity.[2] Therefore, controlling pH, temperature, and light exposure is critical.
Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?
Q3: How should I prepare my this compound stock and working solutions?
A3: Due to its poor water solubility, a stock solution of this compound should first be prepared in a minimal amount of a suitable organic solvent, such as 100% Dimethyl Sulfoxide (DMSO). This stock solution should be stored at -70°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the stock solution into the appropriate aqueous bioassay buffer immediately before use.
Q4: Can I store my diluted, aqueous this compound solutions for later use?
A4: It is strongly recommended to prepare aqueous dilutions of this compound immediately before your bioassay. The stability of polyene antibiotics in aqueous solutions is limited, and storage, even at 4°C, can lead to significant degradation and aggregation, resulting in a loss of potency.[2]
Q5: Are there any excipients that can improve the stability of this compound in my bioassay?
A5: The use of certain excipients can potentially enhance the stability and solubility of polyene antibiotics.[3][4][5] For instance, the inclusion of antioxidants like ascorbic acid or tocopherol can mitigate oxidative degradation.[5] However, it is crucial to validate the compatibility of any excipient with your specific bioassay to ensure it does not interfere with the experimental outcome.
Quantitative Data on Polyene Antibiotic Stability (Illustrative)
Specific stability data for this compound is not publicly available. The following tables provide illustrative data based on the known behavior of other polyene antibiotics to demonstrate expected stability trends. This data should not be considered as validated for this compound and is for guidance purposes only.
Table 1: Illustrative pH-Dependent Degradation of a Polyene Antibiotic in Aqueous Solution at 37°C.
| pH | Half-life (t½) in hours (approx.) |
| 3.0 | < 1 |
| 5.0 | 12 |
| 7.0 | 48 |
| 9.0 | 24 |
Table 2: Illustrative Temperature-Dependent Degradation of a Polyene Antibiotic in Aqueous Solution at pH 7.0.
| Temperature | Half-life (t½) in hours (approx.) |
| 4°C | 120 |
| 25°C | 72 |
| 37°C | 48 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent for long-term storage.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -70°C, protected from light.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Polyene Antibiotics (General Method)
-
Objective: To quantify the concentration of a polyene antibiotic and its degradation products in a solution over time. This is a general method and requires optimization and validation for this compound.
-
Materials and Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.05 M Phosphate Buffer, pH 7.0
-
This compound reference standard
-
Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
-
-
Procedure:
-
Forced Degradation Study (Method Development):
-
Subject this compound solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6]
-
Analyze the stressed samples by HPLC to ensure the method can separate the intact drug from its degradation products.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile and Phosphate Buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 300-400 nm for polyenes).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Sample Analysis:
-
Prepare samples by diluting the this compound solution in the mobile phase.
-
Inject the samples into the HPLC system.
-
Integrate the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant and half-life.
-
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent bioassay results.
Caption: Polyene antibiotic mechanism of action.
References
- 1. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. colorcon.com [colorcon.com]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Addressing Flambamycin insolubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the insolubility of Flambamycin in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an oligosaccharide antibiotic produced by Streptomyces hygroscopicus. Like many complex natural products, it has low aqueous solubility, which can lead to precipitation in experimental buffers, affecting the accuracy and reproducibility of results.
Q2: What is the recommended solvent for preparing a this compound stock solution?
While direct solubility data for this compound is not extensively published, its degradation product, flambalactone, is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] Therefore, it is highly recommended to first dissolve this compound in a polar aprotic solvent like DMSO to create a concentrated stock solution.[2][3]
Q3: What is a typical stock solution concentration for this compound?
A common starting concentration for antibiotic stock solutions is 10 mg/mL.[4][5] However, the optimal concentration may vary. It is advisable to start with this concentration and adjust as needed based on solubility observations.
Q4: How should I store the this compound stock solution?
This compound stock solutions, especially in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower, protected from light.[5]
Q5: What is the mechanism of action of this compound?
This compound belongs to the orthosomycin family of antibiotics. These antibiotics inhibit bacterial protein synthesis by binding to a unique site on the 50S ribosomal subunit, which blocks the accommodation of A-site tRNA and ultimately paralyzes ribosome function.
Troubleshooting Guide
Issue 1: My this compound precipitated when I added it to my aqueous experimental buffer.
-
Question: Did you prepare a concentrated stock solution in an organic solvent first?
-
Answer: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor solubility. A concentrated stock solution in 100% DMSO should be prepared first.[2]
-
-
Question: What was the final concentration of the organic solvent (e.g., DMSO) in your experimental buffer?
-
Answer: The final concentration of the organic solvent should be kept as low as possible, typically below 1% (v/v), to avoid solvent-induced artifacts in biological assays. High concentrations of organic solvents can be toxic to cells.
-
-
Question: Did you add the this compound stock solution to the buffer correctly?
-
Answer: The stock solution should be added to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
Issue 2: I am seeing variability in my experimental results.
-
Question: Are you using a fresh dilution of your this compound stock for each experiment?
-
Answer: It is recommended to prepare fresh working solutions from the frozen stock for each experiment. This minimizes the risk of compound degradation or precipitation over time in the aqueous buffer.
-
-
Question: Have you confirmed the absence of visible precipitate in your working solution before adding it to your experiment?
-
Answer: Always inspect your final working solution for any signs of precipitation. If precipitate is observed, you may need to lower the final concentration of this compound or slightly increase the percentage of the organic co-solvent (while being mindful of its effects on your experimental system).
-
Data Presentation
Table 1: Solubility of this compound and its Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Flambalactone | Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| (degradation product) | Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [1] | |
| Methanol | Soluble | [1] | |
| This compound (inferred) | Dimethyl sulfoxide (DMSO) | Likely Soluble | Inferred from flambalactone data and general practice for similar compounds. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | General characteristic of this class of compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Add the appropriate volume of 100% DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Experimental Buffer
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile experimental buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 10 µg/mL working solution from a 10 mg/mL stock, you would need 1 µL of the stock solution.
-
Add the desired volume of your experimental buffer to a sterile conical tube (e.g., 999 µL for a final volume of 1 mL).
-
While vortexing the buffer, add the calculated volume of the this compound stock solution drop-wise to the center of the vortex. This ensures rapid dilution and minimizes precipitation.
-
Visually inspect the solution to ensure there is no precipitate.
-
Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. idexx.com [idexx.com]
- 2. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. litfl.com [litfl.com]
- 5. Minimal antibiotic concentrations of aminoglycosides and beta-lactam antibiotics for some gram-negative bacilli and gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid degradation of Flambamycin during extraction and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Flambamycin during its extraction and purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound Post-Extraction
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure complete disruption of Streptomyces hygroscopicus cells. Consider using a combination of mechanical (e.g., sonication, bead beating) and enzymatic (e.g., lysozyme) lysis methods. Optimize the duration and intensity of the lysis procedure. |
| Degradation During Extraction | Maintain a neutral or slightly alkaline pH (7.0-8.0) during extraction to prevent acid-catalyzed hydrolysis. Use chilled solvents and perform extractions on ice to minimize thermal degradation. |
| Inefficient Solvent Extraction | This compound is a large, complex molecule. Use a solvent system with appropriate polarity. A mixture of a polar organic solvent (e.g., methanol, ethanol) and a less polar solvent (e.g., ethyl acetate, dichloromethane) can be effective. Perform multiple extractions of the biomass to ensure complete recovery. |
| Adsorption to Cellular Debris | Centrifuge the lysate at a high speed to effectively pellet cellular debris. Consider using a filtration step with a clarifying agent (e.g., Celite) to remove fine particulates that may have adsorbed this compound. |
Issue 2: Presence of Degradation Products in Purified Fractions
| Possible Cause | Recommended Solution |
| Acidic Conditions During Chromatography | Avoid using acidic mobile phases in chromatographic steps. If acidic conditions are necessary for separation, neutralize the collected fractions immediately. Use buffered mobile phases to maintain a stable pH. |
| Prolonged Exposure to High Temperatures | Minimize the duration of any heating steps. If evaporation of solvents is necessary, use a rotary evaporator under reduced pressure at a low temperature (e.g., <30°C). |
| Oxidative Damage | Degas all solvents before use to remove dissolved oxygen. Consider adding antioxidants (e.g., BHT, ascorbic acid) to the extraction and purification buffers, but ensure they do not interfere with downstream applications. |
| Photodegradation | Protect all solutions and fractions containing this compound from light by using amber-colored glassware or by wrapping containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is acidic hydrolysis[1][2]. The glycosidic bonds within its complex oligosaccharide structure are susceptible to cleavage under acidic conditions, leading to the loss of biological activity.
Q2: What is the optimal pH range for handling this compound?
A2: To minimize degradation, it is recommended to maintain a pH range of 7.0 to 8.5 during all extraction and purification steps. Exposure to acidic conditions (pH < 6) should be strictly avoided.
Q3: Are there any specific solvents that should be avoided?
A3: While a variety of organic solvents can be used for extraction, it is crucial to ensure they are free of acidic impurities. For example, some grades of chloroform can contain trace amounts of hydrochloric acid, which can accelerate degradation. Using high-purity, stabilized solvents is recommended.
Q4: How can I monitor for this compound degradation during my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Monitoring the appearance of new peaks or a decrease in the main this compound peak area can indicate degradation.
Q5: Is this compound sensitive to temperature?
A5: Yes, like many complex biomolecules, this compound is susceptible to thermal degradation. It is best to perform all experimental procedures at reduced temperatures (4°C or on ice) whenever possible. Avoid prolonged exposure to ambient or elevated temperatures.
Data Presentation
Table 1: Illustrative Stability Profile of this compound Under Various Conditions
| Condition | Parameter | Value | Observed Degradation (after 24h) |
| pH | pH | 3.0 | > 50% |
| pH | 5.0 | ~20% | |
| pH | 7.0 | < 5% | |
| pH | 9.0 | ~10% | |
| Temperature | Temperature | 4°C | < 2% |
| Temperature | 25°C (Room Temp) | ~15% | |
| Temperature | 37°C | > 40% | |
| Solvent | Solvent | Methanol | < 5% |
| Solvent | Acetonitrile | < 5% | |
| Solvent | Dichloromethane | < 5% | |
| Solvent | Water (unbuffered) | ~10% |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces hygroscopicus
-
Harvesting Biomass: Centrifuge the fermentation broth of S. hygroscopicus at 8,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in a neutral buffer (e.g., 50 mM Tris-HCl, pH 7.5). Perform sonication on ice for 10 cycles of 30 seconds on, 30 seconds off.
-
Solvent Extraction: Add an equal volume of cold ethyl acetate to the cell lysate. Mix vigorously for 1 hour at 4°C.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the extracted this compound.
-
Repeated Extraction: Repeat the solvent extraction (steps 3-5) on the aqueous phase and cell debris two more times to maximize yield.
-
Solvent Evaporation: Pool the organic phases and evaporate the solvent under reduced pressure at a temperature below 30°C.
-
Storage: Store the dried crude extract at -20°C under an inert atmosphere (e.g., argon or nitrogen).
Protocol 2: Purification of this compound using Silica Gel Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure at a temperature below 30°C.
Mandatory Visualization
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for this compound extraction and purification.
References
Technical Support Center: Optimizing HPLC Parameters for Flambamycin Analysis
Welcome to the technical support center for the HPLC analysis of Flambamycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic separations for this complex oligosaccharide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical characteristics of this compound that influence its HPLC analysis?
This compound is a large, complex oligosaccharide antibiotic.[1] Its structure includes multiple sugar moieties and a dichloroisoeverninic acid residue.[1] Like other oligosaccharide antibiotics, it is a relatively polar molecule with a high molecular weight. Due to the lack of a significant chromophore in many similar antibiotics, UV detection can be challenging, often requiring low wavelengths (around 210 nm) or alternative detection methods.[2][3] this compound is also susceptible to degradation, particularly through hydrolysis, which can lead to the formation of various byproducts such as flambalactone.[4][5][6] Therefore, a stability-indicating HPLC method is crucial for accurate quantification and purity assessment.
Q2: I don't have a specific HPLC method for this compound. Where can I start?
Since this compound is structurally related to other oligosaccharide antibiotics like Avilamycin, you can adapt existing methods for these compounds as a starting point. A common approach for these types of molecules is reversed-phase HPLC.
Here is a suggested starting point for method development based on methods for related compounds:
-
Column: A C18 or C8 column is a good initial choice.[2][7][8]
-
Mobile Phase: A gradient of acetonitrile or methanol and a buffered aqueous phase is typically effective.[2][7][9]
-
Detector: UV detection at a low wavelength, such as 210 nm or 295 nm, can be used.[2][3][7][9]
-
Temperature: Elevated column temperatures (e.g., 30-60 °C) can improve peak shape and reduce viscosity.[8]
Q3: How can I improve the resolution between this compound and its related impurities or degradation products?
Achieving good resolution is critical. Here are several parameters you can adjust:
-
Modify the Mobile Phase:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
pH of the Aqueous Phase: Adjusting the pH of the buffer can change the ionization state of this compound and its impurities, significantly impacting retention and resolution.[10]
-
Gradient Slope: A shallower gradient will increase run time but can significantly improve the separation of closely eluting peaks.[10]
-
-
Change the Stationary Phase: If a C18 column does not provide adequate resolution, consider a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity.
-
Adjust the Temperature: Optimizing the column temperature can improve efficiency and alter selectivity.[2]
-
Decrease the Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Add a competing agent like triethylamine to the mobile phase.[2][3] Consider using a column with high-purity silica. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition. | |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Poor Resolution | Inadequate separation between this compound and impurities. | Optimize the mobile phase composition (organic modifier, pH, gradient).[10] Try a different column chemistry (e.g., phenyl-hexyl). Reduce the flow rate. |
| Co-elution of degradation products. | Ensure the method is stability-indicating by performing forced degradation studies (acid, base, oxidation, heat, light). | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's stable range. | |
| Low Signal Intensity | This compound's weak UV absorbance. | Use a lower UV wavelength (e.g., 210 nm).[2][3] Consider alternative detection methods like electrochemical detection (ECD) or mass spectrometry (MS). |
| Sample degradation. | Prepare samples fresh and store them at a low temperature away from light. |
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for developing a specific method for this compound, adapted from methods for the related antibiotic, Avilamycin.[7][9]
-
Instrumentation: HPLC system with a gradient pump, UV detector, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.01 M Ammonium Acetate buffer
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with a suitable initial percentage of B (e.g., 30%).
-
Increase the percentage of B linearly to elute this compound and its impurities.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Forced Degradation Study to Establish a Stability-Indicating Method
This protocol is essential to ensure that the HPLC method can separate this compound from its degradation products.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the drug to UV light.
-
Analysis: Analyze all stressed samples by the developed HPLC method and compare the chromatograms to that of an unstressed sample to ensure the separation of all degradation peaks from the main this compound peak.
Data Presentation
Table 1: Starting HPLC Parameters for this compound Analysis (Adapted from Avilamycin Methods)
| Parameter | Recommended Starting Condition | Reference |
| Column | C18, 250 x 4.6 mm, 5 µm | [7][9] |
| Mobile Phase A | 0.01 M Ammonium Acetate | [7][9] |
| Mobile Phase B | Acetonitrile | [7][9] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 295 nm | [7][9] |
| Column Temp. | 30 °C | [11] |
| Injection Vol. | 20 - 50 µL | [2][7] |
Visualizations
Caption: Workflow for optimizing HPLC resolution.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of anionic oligosaccharides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of avilamycin A and B in pig faeces by solid phase extraction and reverse-phase HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. japsonline.com [japsonline.com]
- 11. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with contamination in Streptomyces hygroscopicus cultures for Flambamycin production
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptomyces hygroscopicus for Flambamycin production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing and managing contamination.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during the fermentation of Streptomyces hygroscopicus for this compound production.
Issue 1: No or Poor Growth of Streptomyces hygroscopicus
Symptoms:
-
Low cell density or biomass after inoculation.
-
No visible signs of mycelial growth.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inoculum Viability | 1. Check the viability of the spore stock or vegetative inoculum. 2. Streak a sample onto a fresh agar plate to confirm growth. | If viability is low, prepare a fresh inoculum from a reliable stock culture. |
| Media Composition | 1. Verify the composition and pH of the culture medium. 2. Ensure all components were added in the correct concentrations. | Prepare fresh media, paying close attention to component concentrations and pH adjustment. |
| Incubation Conditions | 1. Confirm that the incubator temperature, shaking speed, and aeration are set to the optimal parameters for S. hygroscopicus. | Adjust incubation conditions to the recommended settings for your specific strain. |
| Contamination | 1. Examine the culture microscopically for the presence of contaminating microorganisms. 2. Plate a sample on a general-purpose medium to detect fast-growing contaminants. | If contamination is detected, discard the culture and review sterile techniques. |
Issue 2: Suspected Contamination in the Culture
Symptoms:
-
Sudden changes in the appearance of the culture broth (e.g., turbidity, unusual color).[1]
-
A drop in pH of the culture medium.
-
Formation of a film or clumps on the surface of the liquid culture.
-
Microscopic observation of morphologies not characteristic of Streptomyces hygroscopicus (e.g., motile rods, budding yeasts).
Troubleshooting Workflow for Suspected Contamination:
Caption: Troubleshooting workflow for suspected contamination.
Issue 3: Reduced or No this compound Production Despite Good Growth
Symptoms:
-
Adequate biomass production but low or undetectable levels of this compound in the fermentation broth.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Subtle Contamination | 1. Even low levels of contamination can divert nutrients and stress S. hygroscopicus, inhibiting secondary metabolite production. 2. Perform microscopic analysis and plating on selective media. | If contamination is found, even at low levels, discard the culture and restart with a confirmed pure culture. |
| Media Composition | 1. Ensure the production medium contains the necessary precursors and inducers for this compound biosynthesis. 2. Verify the concentrations of carbon and nitrogen sources. | Optimize the production medium based on literature recommendations for polyketide production. |
| Fermentation Parameters | 1. Check the pH, aeration, and temperature profiles throughout the fermentation. 2. Ensure that the fermentation is allowed to proceed for a sufficient duration for secondary metabolite production. | Monitor and control fermentation parameters closely. Extend the fermentation time if necessary. |
| Strain Instability | 1. Streptomyces strains can sometimes lose their ability to produce antibiotics after repeated subculturing. | Go back to an earlier, validated stock of the production strain. |
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in Streptomyces hygroscopicus cultures?
A1: The most frequent contaminants are fast-growing bacteria, particularly Bacillus species, and various molds, such as Penicillium and Aspergillus.[2][3] These organisms can outcompete Streptomyces hygroscopicus for nutrients due to their shorter doubling times.[2]
Q2: How can I visually distinguish Streptomyces hygroscopicus from common contaminants?
A2: Streptomyces hygroscopicus typically grows as filamentous mycelia, which can form pellets in liquid culture. On agar plates, colonies are initially smooth and later develop a fuzzy or powdery appearance due to the formation of aerial hyphae and spores. In contrast, Bacillus colonies are often flatter, mucoid, or circular, and molds will typically show characteristic fuzzy growth with colored spores. Microscopic examination is the most definitive method for differentiation.
Q3: What is the expected impact of contamination on this compound yield?
A3: While specific quantitative data for this compound is limited, contamination is known to significantly reduce the yield of other polyketide antibiotics produced by Streptomyces. This is due to several factors:
-
Nutrient Competition: Contaminants consume essential nutrients required for both growth and antibiotic synthesis.
-
pH Alteration: The metabolic byproducts of contaminants can alter the pH of the medium, creating suboptimal conditions for this compound production.
-
Production of Inhibitory Compounds: Some contaminants may produce substances that directly inhibit the growth of S. hygroscopicus or interfere with the biosynthetic pathways of this compound.
Based on data from similar fermentations, a significant contamination event can be expected to cause a yield loss of 20-50% or even a complete loss of product.
Illustrative Impact of Contamination on Polyketide Antibiotic Production (Hypothetical Data for this compound):
| Contaminant | Contamination Level (CFU/mL) | Estimated this compound Yield Reduction |
| Bacillus subtilis | 10^4 | 5 - 15% |
| Bacillus subtilis | 10^6 | 25 - 40% |
| Penicillium chrysogenum | 10^3 spores/mL | 10 - 20% |
| Penicillium chrysogenum | 10^5 spores/mL | 30 - 50% |
Q4: What are the key preventative measures to avoid contamination?
A4: Strict adherence to aseptic techniques is paramount. This includes:
-
Working in a laminar flow hood or biological safety cabinet.
-
Proper sterilization of all media, glassware, and equipment.
-
Careful handling of cultures to minimize exposure to the environment.
-
Regular cleaning and disinfection of incubators and workspaces.
Experimental Protocols
Protocol 1: Aseptic Inoculation of Liquid Culture
-
Preparation: Sterilize the inoculation loop or needle in a flame until red hot and allow it to cool in a sterile area. For vegetative inoculum, use a sterile pipette tip.
-
Culture Transfer:
-
From Agar Plate: Briefly open the petri dish near a flame. Use the cooled loop to pick a single, well-isolated colony of S. hygroscopicus.
-
From Liquid Stock: Vortex the stock culture. Use a sterile pipette to transfer the desired volume of inoculum.
-
-
Inoculation: Briefly open the culture flask near a flame and introduce the inoculum into the sterile medium.
-
Incubation: Immediately close the flask and place it in the incubator under the appropriate conditions.
Protocol 2: Microscopic Verification of Culture Purity
-
Sample Preparation: Aseptically remove a small aliquot of the culture broth.
-
Slide Preparation: Place a drop of the culture on a clean microscope slide and cover with a coverslip. For filamentous cultures, it may be necessary to gently tease apart the mycelia with a sterile needle.
-
Observation: Examine the slide under a phase-contrast microscope at 400x and 1000x magnification. Look for the characteristic filamentous morphology of Streptomyces and the absence of other cell types.
Signaling Pathways and Regulation
Contamination can induce stress responses in Streptomyces hygroscopicus, which can impact antibiotic production. The regulation of secondary metabolism in Streptomyces is complex and involves hierarchical signaling cascades.
Two-Component Systems in Stress Response and Antibiotic Regulation
Streptomyces species utilize numerous two-component systems (TCSs) to sense and respond to environmental stimuli, including nutrient limitation and cellular stress.[4][5][6] A typical TCS consists of a sensor histidine kinase and a response regulator. Upon sensing a specific signal, the histidine kinase autophosphorylates and then transfers the phosphate group to the response regulator, which in turn modulates the expression of target genes, often including those involved in antibiotic biosynthesis.
Caption: A generalized two-component signaling pathway in Streptomyces.
A-factor Signaling Cascade
The A-factor (a γ-butyrolactone) is a well-studied microbial hormone in Streptomyces that acts as a chemical signal to trigger the onset of secondary metabolism and morphological differentiation at a specific cell density.[1][2][7][8][9]
Caption: The A-factor signaling cascade for antibiotic production.
Generalized this compound Biosynthesis Pathway
This compound is a polyketide antibiotic. Its biosynthesis involves the sequential condensation of small carboxylic acid units, catalyzed by a large multi-enzyme complex called polyketide synthase (PKS). The following is a generalized representation of a type I PKS pathway, which is responsible for the synthesis of macrolides like this compound.
Caption: A generalized pathway for polyketide biosynthesis.
References
- 1. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between Streptomyces coelicolor and Bacillus subtilis: Role of Surfactants in Raising Aerial Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trends in the two-component system’s role in the synthesis of antibiotics by Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A-factor as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 9. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action of Flambamycin and Evernimicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flambamycin and evernimicin are members of the orthosomycin family of antibiotics, a class of oligosaccharide antibiotics known for their potent activity against a range of Gram-positive bacteria. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data and methodologies. Given that this compound, evernimicin, and the related compound avilamycin are all orthosomycins, they share a highly conserved mechanism of action. Consequently, the detailed experimental data and analyses presented for evernimicin and avilamycin are representative of the entire class, including this compound.
Mechanism of Action: A Shared Path to Inhibition
Both this compound and evernimicin inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] Their action prevents the formation of new peptide bonds, ultimately leading to bacterial cell death. This mechanism is distinct from many other classes of ribosome-targeting antibiotics, which is why there is generally no cross-resistance with drugs like macrolides, lincosamides, or streptogramins.[2][3]
The core mechanism involves binding to a unique site on the 50S subunit, which sterically hinders the proper positioning of aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site.[4][5][6] This interference with the accommodation of the aa-tRNA at the A-site is the primary mode of inhibition for this class of antibiotics.[5][6]
The binding site for these orthosomycin antibiotics is located at the entrance to the A-site tRNA accommodating corridor and involves interactions with helices 89 and 91 of the 23S rRNA and the ribosomal protein L16.[5][6][7] Cryo-electron microscopy (cryo-EM) studies have revealed that these antibiotics adopt an extended conformation that spans the minor grooves of these helices and interacts with arginine residues of protein L16.[5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes key quantitative data for evernimicin, which, due to the shared mechanism of action, is representative of this compound's activity.
| Parameter | Evernimicin | This compound | Reference |
| Target | 50S ribosomal subunit | 50S ribosomal subunit | [1][2] |
| Binding Site | 23S rRNA (helices 89 & 91), ribosomal protein L16 | 23S rRNA (helices 89 & 91), ribosomal protein L16 | [5][6][7] |
| Mechanism | Inhibition of aa-tRNA accommodation at the A-site | Inhibition of aa-tRNA accommodation at the A-site | [4][5][6] |
| IC50 (in vitro translation) | ~125 nM (E. coli and S. aureus cell-free extracts) | Data not available, but expected to be similar to evernimicin | [2] |
| Dissociation Constant (Kd) | 84 nM (E. coli 70S ribosomes), 86 nM (S. aureus 70S ribosomes) | Data not available, but expected to be similar to evernimicin | [2] |
| Cross-resistance | Observed with avilamycin | Expected with evernimicin and avilamycin | [2][8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antibiotic efficacy.
Methodology: Broth Microdilution
-
A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.[9][10]
-
Each well is inoculated with a standardized suspension of the test bacterium.[9]
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacterium is observed.[9][11]
Ribosome Binding Assays
These assays are used to determine the binding affinity of the antibiotic to its ribosomal target.
Methodology: Radiolabeled Ligand Binding Assay
-
Purified 70S ribosomes or 50S ribosomal subunits are incubated with varying concentrations of radiolabeled evernimicin (e.g., [14C]evernimicin).[2]
-
The mixture is incubated to allow binding to reach equilibrium.
-
Unbound antibiotic is separated from ribosome-bound antibiotic using a suitable method, such as size-exclusion chromatography or filter binding.[2]
-
The amount of bound radiolabeled antibiotic is quantified using scintillation counting.
-
The dissociation constant (Kd) is calculated from the binding data using non-linear regression analysis.[2]
In Vitro Translation Inhibition Assay
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Methodology: Cell-Free Translation System
-
A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared from a bacterial source (e.g., E. coli or S. aureus).[2]
-
A messenger RNA (mRNA) template is added to the system.
-
Protein synthesis is initiated, and the incorporation of a radiolabeled amino acid (e.g., [35S]-methionine) into newly synthesized proteins is monitored.
-
The assay is performed in the presence of varying concentrations of the antibiotic.
-
The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is determined.[2]
Visualizing the Mechanism of Action
Signaling Pathway of Orthosomycin Action
Caption: Mechanism of action for orthosomycin antibiotics.
Experimental Workflow for Ribosome Binding Assay
Caption: Workflow for determining ribosome binding affinity.
Conclusion
This compound and evernimicin, as members of the orthosomycin class of antibiotics, exhibit a conserved and unique mechanism of action by targeting the 50S ribosomal subunit to inhibit protein synthesis. Their mode of action, which involves blocking the accommodation of aminoacyl-tRNA at the ribosomal A-site, distinguishes them from many other classes of antibiotics and underscores their potential as therapeutic agents, particularly in the context of rising antibiotic resistance. The detailed experimental data available for evernimicin provides a strong foundation for understanding the activity of this compound and other related orthosomycins.
References
- 1. Avilamycin | CAS No- 11051-71-1 [chemicea.com]
- 2. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evernimicin (SCH27899) Inhibits a Novel Ribosome Target Site: Analysis of 23S Ribosomal DNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Avilamycin and evernimicin induce structural changes in rProteins uL16 and CTC that enhance the inhibition of A-site tRNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avilamycin | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
Lack of Cross-Resistance Between Flambamycin and Other Protein Synthesis Inhibitors: A Comparative Guide
Flambamycin, a member of the orthosomycin class of antibiotics, demonstrates a unique mechanism of action that circumvents common resistance pathways, resulting in a notable lack of cross-resistance with other major classes of protein synthesis inhibitors. This guide provides a comprehensive comparison, supported by available experimental data, to illustrate the distinct antimicrobial profile of this compound and its parent compound, avilamycin.
Mechanism of Action: A Unique Ribosomal Binding Site
This compound is a degradation product of avilamycin, an orthosomycin antibiotic. The antimicrobial activity of this class stems from its ability to inhibit bacterial protein synthesis. Orthosomycins bind to the 50S ribosomal subunit at a novel site involving helices H89 and H91 of the 23S rRNA and the ribosomal protein L16. This binding location is distinct from the target sites of other protein synthesis inhibitors such as macrolides, lincosamides, streptogramins, tetracyclines, and aminoglycosides. This unique interaction is the fundamental reason for the absence of cross-resistance between orthosomycins and these other antibiotic classes.[1][2]
dot
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Rifampicin versus Vancomycin
Disclaimer: The following guide was generated to compare the efficacy of a hypothetical drug named "Flambamycin." As no substantial data could be found for a drug with this name, we have substituted it with Rifampicin, a well-documented antibiotic, to provide a representative comparison guide. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the in vitro and in vivo efficacy of Rifampicin and Vancomycin, two critical antibiotics in the fight against bacterial infections, particularly those caused by Staphylococcus aureus. The data presented is collated from various preclinical studies and aims to provide a clear, objective overview to inform research and development efforts.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of an antibiotic is a crucial first step in its evaluation, providing data on its direct activity against a pathogen in a controlled laboratory setting. Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) are key parameters in this assessment.
| Antibiotic | Organism | Test Method | MIC (μg/mL) | MBEC (μg/mL) | Reference |
| Rifampicin | Staphylococcus aureus | Broth Microdilution | 0.002 - 0.03 | 80 ng/mL (0.08) | [1] |
| Vancomycin | Staphylococcus aureus | Broth Microdilution | 1 | 6000 | [1] |
In vitro studies demonstrate that Rifampicin exhibits a significantly lower MIC against Staphylococcus aureus compared to Vancomycin, indicating higher potency in inhibiting bacterial growth.[1] Furthermore, in the context of biofilms, which are notoriously difficult to treat, Rifampicin shows a remarkably lower concentration required to eradicate a biofilm compared to Vancomycin.[1]
In Vivo Efficacy: Performance in Preclinical Models
In vivo studies are essential to understand how a drug behaves in a complex biological system, including its interaction with the host's immune system and its ability to reach the site of infection. Murine models of sepsis and prosthetic joint infections are commonly used to evaluate the efficacy of antibiotics against S. aureus.
| Antibiotic/Combination | Animal Model | Infection Type | Key Findings | Reference |
| Rifampicin (13 mg/kg) | Mouse | Systemic S. aureus infection | Most effective single agent with 28 out of 29 survivors. | [2] |
| Vancomycin (33 mg/kg) | Mouse | Systemic S. aureus infection | 21 out of 29 survivors. | [2] |
| Vancomycin + Rifampicin | Mouse | Prosthetic Joint Infection | Marked therapeutic benefit compared to Vancomycin alone. | [3] |
| Vancomycin + Rifampicin | Mouse | Implant-associated osteomyelitis | Resulted in the largest reduction of bacterial load compared to control and monotherapy. | [4] |
In a murine model of systemic S. aureus infection, Rifampicin monotherapy demonstrated superior efficacy compared to Vancomycin.[2] In more complex infection models, such as prosthetic joint infections and osteomyelitis, the combination of Rifampicin and Vancomycin has shown a significant therapeutic advantage over Vancomycin alone, leading to a greater reduction in bacterial burden.[3][4] This highlights the potential for synergistic effects between the two antibiotics in vivo.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols cited in this guide.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: Stock solutions of Rifampicin and Vancomycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[5][6]
-
Inoculum Preparation: A standardized suspension of Staphylococcus aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation and Incubation: The wells of the microtiter plate containing the antibiotic dilutions are inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.[5] The plate is then incubated at 35°C for 16-20 hours.[5]
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
In Vivo Efficacy Testing: Murine Sepsis Model
This model is used to evaluate the efficacy of antibiotics in a systemic infection.
-
Induction of Sepsis: Sepsis is induced in mice via an intraperitoneal injection of a standardized fecal slurry or a specific bacterial inoculum (e.g., S. aureus).[7]
-
Animal Groups: Mice are randomized into control (sepsis with no treatment), and treatment groups that receive the antibiotic(s) being tested.
-
Antibiotic Administration: The antibiotics are administered at specified doses and routes (e.g., subcutaneously or intravenously) at a set time point after the induction of sepsis.
-
Monitoring and Endpoints: The mice are monitored for clinical signs of sepsis, and at a predetermined endpoint (e.g., 8 hours or upon reaching a humane endpoint), samples such as blood and peritoneal fluid are collected to determine the bacterial load.[7]
References
- 1. Effects of powdered rifampin and vancomycin solutions on biofilm production of staphylococcus aureus on orthopedic implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Vancomycin-Rifampin Combination Therapy Has Enhanced Efficacy against an Experimental Staphylococcus aureus Prosthetic Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. goldbio.com [goldbio.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
Investigating Potential Synergistic Effects of Flambamycin with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of Flambamycin is not currently available in published literature. This guide provides a comparative analysis based on the known mechanism of action of its class of antibiotics, the orthosomycins, and extrapolates potential synergistic combinations from data on other 50S ribosomal subunit inhibitors. The experimental data presented is hypothetical and serves as a framework for future research.
This compound, an antibiotic produced by Streptomyces hygroscopicus, is classified as a terpenoid and is understood to be an orthosomycin antibiotic, similar to avilamycin. Orthosomycins are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism of action suggests potential for synergistic interactions with other classes of antibiotics that target different cellular pathways. This guide explores these potential synergies, providing a framework for experimental investigation.
Putative Mechanism of Action of this compound
This compound, as an orthosomycin, is presumed to inhibit bacterial protein synthesis. It likely binds to the 50S ribosomal subunit, interfering with the translocation step of elongation and preventing the formation of functional proteins, ultimately leading to bacterial cell death or growth inhibition.
Figure 1: Putative signaling pathway of this compound's action on the bacterial ribosome.
Potential Synergistic Combinations
Based on studies of other 50S ribosomal subunit inhibitors like macrolides and lincosamides, this compound could potentially exhibit synergistic effects when combined with antibiotics that have different mechanisms of action. The following sections outline hypothetical synergistic pairings.
This compound and β-Lactam Antibiotics
β-Lactam antibiotics, such as penicillins and cephalosporins, inhibit cell wall synthesis. The combination of a protein synthesis inhibitor and a cell wall synthesis inhibitor can be synergistic. The inhibition of protein synthesis by this compound may prevent the bacteria from repairing cell wall damage caused by the β-lactam, leading to enhanced bactericidal activity.
Hypothetical Experimental Data:
Table 1: Checkerboard Assay Results for this compound and Ampicillin against Staphylococcus aureus
| This compound (µg/mL) | Ampicillin (µg/mL) | Growth | FICI* | Interpretation |
| MIC alone | 2 | - | - | - |
| 4 | MIC alone | - | - | - |
| 0.5 | 1 | No | 0.5 | Synergy |
| 1 | 0.5 | No | 0.75 | Additive |
| 0.25 | 2 | No | 0.625 | Additive |
*Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 indicates synergy.
This compound and Aminoglycoside Antibiotics
Aminoglycosides, such as gentamicin and tobramycin, also inhibit protein synthesis but by binding to the 30S ribosomal subunit. The simultaneous disruption of both ribosomal subunits by this compound and an aminoglycoside could lead to a more potent inhibition of protein synthesis.
Hypothetical Experimental Data:
Table 2: Time-Kill Curve Assay Results for this compound and Gentamicin against Escherichia coli
| Treatment | Log10 CFU/mL at 24h | Interpretation |
| Control (no antibiotic) | 8.5 | - |
| This compound (MIC) | 5.2 | Bacteriostatic |
| Gentamicin (MIC) | 4.8 | Bactericidal |
| This compound + Gentamicin (0.5 x MIC each) | 2.1 | Synergistic Bactericidal Effect |
Experimental Protocols
Standard methods for assessing antibiotic synergy include the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[1][2]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic.
-
Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both antibiotics. One antibiotic is diluted along the x-axis, and the other along the y-axis.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤0.5 is generally considered synergistic.[1]
Figure 2: Experimental workflow for the Checkerboard Assay.
Time-Kill Curve Assay Protocol
The time-kill curve assay assesses the rate of bacterial killing by an antibiotic or a combination of antibiotics over time.[3][4]
-
Preparation: Prepare tubes with broth containing the antibiotics at desired concentrations (e.g., MIC, 0.5 x MIC).
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates at 37°C for 24 hours.
-
Colony Counting: Count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[3]
Conclusion
While direct evidence is lacking, the biochemical properties of this compound as a 50S ribosomal subunit inhibitor strongly suggest its potential for synergistic activity with other classes of antibiotics. The hypothetical data and established experimental protocols presented in this guide offer a robust starting point for researchers to systematically investigate these potential synergies. Such research is crucial for the development of novel combination therapies to combat antibiotic resistance.
References
Flambamycin: A Comparative Analysis of its Potential Efficacy Against Antibiotic-Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flambamycin is an oligosaccharide antibiotic belonging to the orthosomycin class, a group of antimicrobial agents known for their activity against Gram-positive bacteria. While specific experimental data on this compound's efficacy against antibiotic-resistant strains of Staphylococcus aureus, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA), is limited in publicly available scientific literature, an analysis of its antibiotic class and related compounds provides valuable insights into its potential antimicrobial activity. This guide offers a comparative overview of the orthosomycin class, with a focus on the known characteristics of the related compound avilamycin, and contrasts its potential efficacy with established antibiotics used to treat resistant S. aureus infections.
Introduction to this compound and the Orthosomycin Class
This compound is an antibiotic produced by the bacterium Streptomyces hygroscopicus. It is structurally related to other orthosomycin antibiotics like avilamycin and curamycin. This class of antibiotics is characterized by a complex oligosaccharide structure. Avilamycin, a member of this class, is known to be active against a range of Gram-positive bacteria, including Staphylococcus aureus. The primary mechanism of action for orthosomycins is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.
Comparative Efficacy Data
Due to the scarcity of specific data for this compound, this section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for established anti-MRSA antibiotics. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
Table 1: Comparative MIC₉₀ Values Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Antibiotic Class | MIC₉₀ (µg/mL) for MRSA |
| This compound (Orthosomycin) | Oligosaccharide | Data not available |
| Avilamycin (Orthosomycin) | Oligosaccharide | Data not available for MRSA |
| Vancomycin | Glycopeptide | 1.0 - 2.0 |
| Linezolid | Oxazolidinone | 1.0 - 4.0 |
| Daptomycin | Lipopeptide | 0.5 - 1.0 |
Note: MIC₉₀ values can vary depending on the specific strains tested and the methodology used.
Mechanism of Action: Inhibition of Protein Synthesis
Orthosomycin antibiotics, and therefore likely this compound, exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they are thought to bind to the 50S ribosomal subunit, interfering with the translation process and ultimately leading to the cessation of protein production and bacterial cell death.
Caption: Inhibition of bacterial protein synthesis by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure to determine the in vitro susceptibility of a bacterium to an antimicrobial agent.
a. Preparation of Bacterial Inoculum:
-
Isolate colonies of the Staphylococcus aureus strain (e.g., MRSA) from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound (and comparator antibiotics) in a suitable solvent.
-
Perform serial twofold dilutions of the antibiotics in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Ribosome Binding Assay (Hypothetical Workflow)
This assay would be used to confirm the binding of this compound to the bacterial ribosome.
a. Preparation of Ribosomes:
-
Culture a suitable strain of Staphylococcus aureus.
-
Lyse the bacterial cells and isolate the 70S ribosomes through ultracentrifugation and sucrose gradient fractionation.
b. Radiolabeling of Antibiotic (if necessary):
-
Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C) to enable detection.
c. Binding Reaction:
-
Incubate the isolated ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer.
-
Include control reactions with a known ribosome-binding antibiotic and a non-binding compound.
d. Separation of Bound and Unbound Antibiotic:
-
Use a technique such as filter binding or equilibrium dialysis to separate the ribosome-antibiotic complexes from the free antibiotic.
e. Quantification:
-
Quantify the amount of radiolabeled this compound bound to the ribosomes using scintillation counting.
-
Analyze the data to determine the binding affinity (e.g., dissociation constant, Kd).
Conclusion
While direct evidence for the efficacy of this compound against antibiotic-resistant Staphylococcus aureus is not extensively documented in the available literature, its classification as an orthosomycin antibiotic suggests a potential mechanism of action through the inhibition of bacterial protein synthesis. Further in vitro and in vivo studies are necessary to fully elucidate its antimicrobial spectrum, potency against resistant strains like MRSA and VRSA, and its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Researchers are encouraged to perform direct susceptibility testing to determine the specific activity of this compound against clinically relevant isolates of S. aureus.
Assessing the Cytotoxicity of Flambamycin in Eukaryotic Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity of polyketide antibiotics in various eukaryotic cell lines. While the primary focus is on Flambamycin, a comprehensive search of publicly available scientific literature yielded no specific data on its cytotoxic effects. Therefore, this guide presents a comparative analysis of two other well-characterized polyketide antibiotics, Erythromycin and Rapamycin , to provide a relevant framework for understanding the potential cytotoxic profiles of this class of compounds.
Comparative Cytotoxicity of Polyketide Antibiotics
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for Erythromycin and Rapamycin in various eukaryotic cell lines.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Erythromycin | T84 (Human colon carcinoma) | LDH Assay | > 300 µg/mL | [1] |
| Rapamycin | A549 (Human lung carcinoma) | MTT Assay | 32.99 ± 0.10 µM | [2] |
| Hela (Human cervical cancer) | MTT Assay | 37.34 ± 14 µM | [2] | |
| MG63 (Human osteosarcoma) | MTT Assay | 48.84 ± 10 µM | [2] | |
| MCF-7 (Human breast adenocarcinoma) | MTT Assay | 66.72 ± 50 µM | [2] | |
| L929 (Mouse fibrosarcoma) | MTT Assay | 100.93 ± 10 µM | [2] | |
| Ca9-22 (Human oral squamous carcinoma) | LDH Assay | ~15 µM | [3] |
Note: No publicly available data on the cytotoxicity or IC50 values of this compound in eukaryotic cell lines was found during the literature search for this guide.
Experimental Protocols
The data presented in this guide were primarily generated using two common cytotoxicity assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.
Methodology:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and a relevant biological pathway, the following diagrams are provided.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Simplified mTOR signaling pathway inhibited by Rapamycin.
References
Head-to-head comparison of Flambamycin and avilamycin bioactivity
In the landscape of antimicrobial agents, Flambamycin and avilamycin, both belonging to the orthosomycin class of antibiotics, represent significant interest to researchers in drug development due to their activity against specific bacterial pathogens. This guide provides a detailed, objective comparison of their bioactivity, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Executive Summary
This compound and avilamycin are structurally related oligosaccharide antibiotics that exhibit a primary mechanism of action centered on the inhibition of bacterial protein synthesis. Both compounds are particularly effective against Gram-positive bacteria, with a notable application in veterinary medicine. While avilamycin has been more extensively studied, available data suggests that this compound shares a similar antibacterial spectrum and mode of action. This comparison guide will delve into the specifics of their bioactivity, supported by quantitative data where available, and outline the experimental protocols for assessing their efficacy.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and avilamycin exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 50S ribosomal subunit.[1][2][3] This binding event sterically hinders the correct positioning of aminoacyl-tRNA in the A-site of the ribosome, a critical step in the elongation phase of protein synthesis.[1] By interfering with this process, these antibiotics effectively halt the production of essential proteins, leading to the inhibition of bacterial growth and eventual cell death.
The binding site for avilamycin has been characterized to be within domain V of the 23S rRNA, a component of the 50S subunit, and involves interactions with ribosomal protein L16.[1][4] Given the structural similarity, it is highly probable that this compound binds to the same or a closely overlapping site on the bacterial ribosome.
dot
Caption: Inhibition of bacterial protein synthesis by this compound and avilamycin.
Comparative Bioactivity: A Look at the Numbers
While direct comparative studies between this compound and avilamycin are limited in the public domain, their individual activities against various bacterial strains can be assessed through Minimum Inhibitory Concentration (MIC) data. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Avilamycin
| Bacterial Species | Strain | MIC50 (mg/L) | MIC90 (mg/L) |
| Clostridium perfringens | Various clinical isolates | 1.0 - 2.0 | 2.0 |
Data sourced from multiple studies on avilamycin susceptibility.
Quantitative MIC data for this compound is less readily available in published literature. However, descriptive information indicates its activity against Gram-positive and some Gram-negative cocci, as well as certain Gram-positive rods. Given its structural similarity to avilamycin, it is anticipated that its MIC values against susceptible Gram-positive organisms would be in a comparable range.
Antibacterial Spectrum
Both antibiotics demonstrate a targeted spectrum of activity, primarily against Gram-positive bacteria.
Avilamycin:
-
Highly Active Against: Clostridium perfringens, Staphylococcus spp., and Streptococcus spp.[2]
-
Limited to No Activity Against: Most Gram-negative bacteria.
This compound:
-
Reported Activity Against: Gram-positive cocci, some Gram-negative cocci, and some Gram-positive rods.
The similar antibacterial profiles are a direct consequence of their shared mechanism of action and the structural differences in the ribosomes of Gram-positive and Gram-negative bacteria.
Experimental Protocols
The determination of the bioactivity of this compound and avilamycin relies on standardized microbiological assays. The following is a detailed methodology for a key experiment.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
Pure antibiotic compound (this compound or avilamycin)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the antibiotic is performed in the wells of a 96-well plate using MHB. This creates a gradient of antibiotic concentrations.
-
Inoculation: The bacterial suspension is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (bacteria with no antibiotic) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
dot
Caption: Experimental workflow for MIC determination.
Conclusion
This compound and avilamycin are potent inhibitors of bacterial protein synthesis with a primary spectrum of activity against Gram-positive bacteria. Their structural and mechanistic similarities suggest that they are comparable in their bioactivity. Avilamycin is well-documented with specific MIC data available, particularly against clinically relevant pathogens like Clostridium perfringens. While quantitative data for this compound is less prevalent, its classification as an orthosomycin antibiotic allows for a strong inference of its efficacy. For researchers in drug discovery, both compounds represent a valuable area of investigation, particularly in the ongoing search for novel antimicrobial agents to combat resistant Gram-positive infections. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their bioactivity.
References
- 1. Interaction of Avilamycin with Ribosomes and Resistance Caused by Mutations in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avilamycin | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
